Myristoyl-L-carnitine chloride
説明
Structure
2D Structure
特性
IUPAC Name |
[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWHMYOGIGWDM-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of Myristoyl-L-carnitine Chloride in Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl-L-carnitine chloride, a long-chain acylcarnitine, plays a critical role in cellular energy homeostasis. As an ester of L-carnitine and myristic acid, its primary function is to facilitate the transport of myristic acid, a 14-carbon saturated fatty acid, across the inner mitochondrial membrane for subsequent β-oxidation and ATP production. This technical guide provides a comprehensive overview of the core functions of this compound in cellular energy metabolism, detailing its mechanism of action, impact on key metabolic pathways, and its emerging role as a modulator of cellular signaling. This document synthesizes available quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the associated biochemical pathways and experimental workflows.
Introduction
Cellular energy production is a complex and highly regulated process, with fatty acids serving as a major fuel source, particularly in tissues with high energy demands such as the heart and skeletal muscle. The mitochondrial membrane is impermeable to long-chain fatty acids, necessitating a specialized transport system. L-carnitine and its acylated derivatives are central to this process, acting as carriers for fatty acyl groups into the mitochondrial matrix. This compound is a naturally occurring long-chain acylcarnitine that has garnered significant interest for its role in metabolic health and potential therapeutic applications.[1][2] This guide delves into the technical aspects of this compound's function, providing a resource for researchers and professionals in the field of metabolic research and drug development.
Mechanism of Action: The Carnitine Shuttle
The primary role of this compound in cellular energy metabolism is intrinsically linked to the carnitine shuttle , a multi-enzyme system responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β-oxidation occurs.[3][4]
The process can be broken down into three key steps:
-
Activation of Myristic Acid: In the cytoplasm, myristic acid is first activated to its coenzyme A (CoA) derivative, myristoyl-CoA, by the enzyme acyl-CoA synthetase.
-
Formation of Myristoyl-L-carnitine: On the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase I (CPT1) catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming Myristoyl-L-carnitine.[5] This is the rate-limiting step in long-chain fatty acid oxidation.
-
Translocation and β-oxidation: Myristoyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) .[3] Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) catalyzes the reverse reaction, transferring the myristoyl group back to CoA to reform myristoyl-CoA and free L-carnitine. The regenerated myristoyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation to generate ATP.[6]
Figure 1: The Carnitine Shuttle for Myristic Acid Transport.
Quantitative Impact on Cellular Bioenergetics
While specific quantitative data for this compound is limited in publicly available literature, the effects of L-carnitine supplementation on cellular bioenergetics provide a strong inferential basis. Supplementation with L-carnitine has been shown to increase fatty acid oxidation, leading to measurable changes in oxygen consumption and ATP production.[7][8][9]
| Parameter | Effect of L-carnitine Supplementation | Typical Method of Measurement | Reference |
| Oxygen Consumption Rate (OCR) | Increased mitochondrial respiration. | Seahorse XF Analyzer | [1] |
| ATP Production | Increased ATP levels, particularly under conditions of high fatty acid availability. | Bioluminescence ATP Assay | [10][11] |
| Fatty Acid Oxidation (FAO) | Enhanced rate of β-oxidation of long-chain fatty acids. | Radiolabeled fatty acid assays, Seahorse XF FAO Assay | [12] |
| CPT1 Activity | L-carnitine is a substrate, and its availability can influence enzyme kinetics. | Radiometric or spectrophotometric assays | [13] |
| Gene Expression | May alter the expression of genes involved in fatty acid metabolism, such as CPT1 and CPT2. | qPCR, RNA-seq | [1] |
Role in Cellular Signaling
Emerging evidence suggests that beyond its direct role in fatty acid transport, L-carnitine and its acyl esters can influence key cellular signaling pathways that regulate metabolism, cell growth, and survival. The primary pathways of interest in the context of energy metabolism are the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) pathways.
AMP-activated Protein Kinase (AMPK) Signaling
AMPK is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[14] Activation of AMPK promotes catabolic processes that generate ATP, such as fatty acid oxidation, while inhibiting anabolic processes that consume ATP. L-carnitine supplementation has been shown to activate AMPK signaling, which in turn can lead to increased expression of genes involved in fatty acid oxidation, such as those encoding for CPT1 and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[15][16] The myristoylation of the AMPK β-subunit has been shown to be important for transducing metabolic stress signals.[14]
Figure 2: Potential role of Myristoyl-L-carnitine in AMPK signaling.
Mechanistic Target of Rapamycin (mTOR) Signaling
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly linked to nutrient availability.[17] Generally, mTOR is activated under nutrient-rich conditions and promotes anabolic processes. There is evidence of crosstalk between the AMPK and mTOR pathways, where AMPK can inhibit mTOR signaling.[17][18] By promoting fatty acid oxidation and potentially activating AMPK, Myristoyl-L-carnitine could indirectly contribute to the inhibition of mTOR signaling, thereby shifting the cellular metabolic state from anabolic to catabolic.
Figure 3: Indirect influence of Myristoyl-L-carnitine on mTOR signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in cellular energy metabolism.
Measurement of Cellular Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure real-time oxygen consumption, providing insights into mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XF Pro)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
This compound stock solution
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Cell Treatment: On the day of the assay, replace the growth medium with pre-warmed assay medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment time (e.g., 1-24 hours) in a non-CO2 37°C incubator.
-
Assay Execution:
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate injection ports.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis:
-
Analyze the OCR data using the Seahorse Wave software. Compare the different respiratory parameters between cells treated with this compound and the vehicle control.
References
- 1. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. ATP production and TCA activity are stimulated by propionyl-L-carnitine in the diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of L-carnitine on glycogen synthesis and ATP production in cultured hepatocytes of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l-Carnitine Supplementation during In Vitro Maturation and In Vitro Culture Does not Affect the Survival Rates after Vitrification and Warming but Alters Inf-T and ptgs2 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mitochondrial bioenergetic profile in response to L-Carnitine as a clue for vitality of in vitro produced bovine embryos cultured under serum enriched conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. L-carnitine treatment improves cardiac performance and restores high-energy phosphate pools in cardiomyopathic Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Subunit myristoylation is the gatekeeper for initiating metabolic stress sensing by AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. esmed.org [esmed.org]
- 16. mdpi.com [mdpi.com]
- 17. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the mTOR pathway uncouples the efficacy and toxicity of PD-1 blockade in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Myristoyl-L-carnitine Chloride and its Interplay with Fatty Acid Oxidation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl-L-carnitine chloride, a long-chain acylcarnitine, is a critical intermediate in the mitochondrial transport of myristic acid for subsequent β-oxidation. While essential for energy metabolism, an accumulation of myristoyl-L-carnitine and other long-chain acylcarnitines can have significant regulatory effects on fatty acid oxidation (FAO) and cellular signaling. This technical guide provides an in-depth analysis of the role of this compound in FAO, focusing on its interaction with key enzymes of the carnitine shuttle. It details experimental protocols for assessing its effects and presents quantitative data on the inhibitory nature of long-chain acylcarnitines. Furthermore, this guide illustrates the downstream signaling consequences of elevated long-chain acylcarnitine levels, offering a comprehensive resource for researchers in metabolism, drug discovery, and related fields.
Introduction to Fatty Acid Oxidation and the Carnitine Shuttle
Fatty acid oxidation is a major metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. Long-chain fatty acids (LCFAs) are the primary substrates for this process. However, LCFAs cannot passively cross the inner mitochondrial membrane to the mitochondrial matrix where β-oxidation occurs. The carnitine shuttle system facilitates the transport of LCFAs into the mitochondria. This process involves three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine.
-
Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral.
Myristoyl-L-carnitine is the product of the CPT1-catalyzed reaction involving myristoyl-CoA (the activated form of myristic acid, a C14:0 saturated fatty acid).
The Role and Regulatory Effects of this compound
Under normal physiological conditions, myristoyl-L-carnitine is an essential transient molecule. However, in metabolic states characterized by incomplete fatty acid oxidation, such as in certain genetic disorders or insulin (B600854) resistance, long-chain acylcarnitines, including myristoyl-L-carnitine, can accumulate within the cell. This accumulation is not merely a sign of metabolic imbalance but also an active regulator of cellular processes.
Inhibition of Carnitine Palmitoyltransferases
A key regulatory feature of long-chain acylcarnitines is their ability to inhibit the enzymes of the carnitine shuttle, particularly CPT2. This product inhibition serves as a feedback mechanism to prevent the excessive influx of fatty acids into the mitochondria when β-oxidation is impaired.
While specific kinetic data for myristoyl-L-carnitine is limited, studies on other long-chain acylcarnitines, such as palmitoylcarnitine (B157527), provide valuable insights. Palmitoylcarnitine has been shown to inhibit CPT activity, with a more pronounced effect on CPT2.[1] In individuals with CPT deficiency, this inhibitory effect is significantly enhanced, suggesting that the enzyme's conformation in these patients renders it more susceptible to product inhibition.[1]
Table 1: Quantitative Data on the Inhibition of Carnitine Palmitoyltransferase by Acylcarnitines and Acyl-CoAs
| Inhibitor | Enzyme Target | Organism/Tissue | Effect | Quantitative Data | Reference |
| D,L-Palmitoylcarnitine | Total CPT (primarily CPT2) | Human muscle homogenates | Inhibition | 55% inhibition in normal controls; almost complete inhibition in CPT deficient patients | [1] |
| Palmitoyl-CoA | Total CPT | Human muscle homogenates | Inhibition | ~25% inhibition in normal controls; significantly more inhibition in CPT deficient patients | [1] |
| Acetyl-CoA | Total CPT | Human muscle homogenates | Inhibition | ~25% inhibition in normal controls; significantly more inhibition in CPT deficient patients | [1] |
| Perhexiline (B1211775) | CPT1 | Rat cardiac mitochondria | Competitive inhibition vs. palmitoyl-CoA | IC50 = 77 µM | [2] |
| Perhexiline | CPT1 | Rat hepatic mitochondria | Competitive inhibition vs. palmitoyl-CoA | IC50 = 148 µM | [2] |
| Amiodarone (B1667116) | CPT1 | Rat cardiac mitochondria | Inhibition | IC50 = 228 µM | [2] |
Impact on Mitochondrial Respiration
The accumulation of long-chain acylcarnitines can also impact mitochondrial respiration. While low concentrations of L-acetylcarnitine (a short-chain acylcarnitine) can stimulate oxygen consumption, racemic mixtures of DL-acetylcarnitine and DL-carnitine have been shown to inhibit mitochondrial respiration.[3] The inhibitory effects of accumulated long-chain acylcarnitines on CPT2 would lead to a decrease in the supply of acyl-CoAs for β-oxidation, thereby reducing the production of NADH and FADH2 that fuel the electron transport chain and subsequent oxygen consumption.
Signaling Pathways Modulated by Long-Chain Acylcarnitine Accumulation
Emerging evidence indicates that the accumulation of long-chain acylcarnitines, such as myristoylcarnitine (B1233240), can trigger intracellular signaling cascades, particularly those related to cellular stress and inflammation.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Studies in C2C12 myotubes have demonstrated that long-chain acylcarnitines, including myristoylcarnitine (C14) and palmitoylcarnitine (C16), can activate key components of the MAPK signaling pathway.[4] This includes the phosphorylation and activation of:
-
p38 MAPK
-
c-Jun N-terminal kinase (JNK)
-
Extracellular signal-regulated kinase (ERK)
This activation occurs in a time- and concentration-dependent manner, suggesting a direct role for these metabolites in initiating cellular stress responses.[4]
Pro-inflammatory Responses
The activation of MAPK pathways by long-chain acylcarnitines can lead to the production and secretion of pro-inflammatory cytokines. For instance, treatment of C2C12 myotubes with palmitoylcarnitine has been shown to increase the secretion of interleukin-6 (IL-6).[4] Furthermore, in macrophage cell lines, myristoylcarnitine stimulates the expression and secretion of pro-inflammatory cytokines and induces the expression of cyclooxygenase-2 (COX-2).[5] These effects appear to be mediated, at least in part, through MyD88-dependent pathways, although the precise upstream receptors are still under investigation.
The accumulation of long-chain acylcarnitines has also been linked to increased intracellular calcium levels, which can further contribute to pro-inflammatory signaling.[4][6]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on fatty acid oxidation and related enzyme activities.
Measurement of Fatty Acid Oxidation in Intact Cells
This protocol is adapted from methods used to measure the oxidation of radiolabeled fatty acids in cultured cells or isolated primary cells.[7]
Materials:
-
Cell culture medium (e.g., DMEM)
-
Bovine serum albumin (BSA), fatty acid-free
-
This compound
-
[1-14C]Palmitic acid or other 14C-labeled long-chain fatty acid
-
Scintillation vials and scintillation fluid
-
Perchloric acid (HClO4)
-
Scintillation counter
Procedure:
-
Cell Preparation: Plate cells in multi-well plates and grow to desired confluency.
-
Substrate Preparation: Prepare a stock solution of the 14C-labeled fatty acid complexed to BSA in serum-free medium.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control in serum-free medium for a specified time.
-
Initiation of Oxidation: Add the 14C-labeled fatty acid-BSA complex to the cells and incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Termination of Reaction: Stop the reaction by adding a final concentration of 0.5 M perchloric acid to each well.
-
Collection of 14CO2: If measuring complete oxidation, trap the released 14CO2 using a filter paper soaked in a trapping agent (e.g., NaOH or hyamine hydroxide) placed in a sealed system above the well.
-
Measurement of Acid-Soluble Metabolites (ASMs): For incomplete oxidation, collect the acidified medium and centrifuge to pellet cell debris. The supernatant contains the 14C-labeled ASMs (e.g., acetyl-CoA).
-
Quantification: Transfer the trapping agent or a sample of the supernatant to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalization: Normalize the radioactive counts to the total protein content of the cells in each well.
Carnitine Palmitoyltransferase (CPT) Activity Assay
This assay measures the activity of CPT1 and CPT2 in isolated mitochondria or tissue homogenates. The principle is to measure the formation of radiolabeled acylcarnitine from radiolabeled carnitine and an acyl-CoA substrate.
Materials:
-
Isolation buffer (e.g., containing sucrose, Tris-HCl, and EDTA)
-
Assay buffer (e.g., containing Tris-HCl, EDTA, and BSA)
-
L-[3H]Carnitine
-
Palmitoyl-CoA (or other long-chain acyl-CoA)
-
This compound (as a potential inhibitor)
-
Malonyl-CoA (as a specific inhibitor of CPT1)
-
Perchloric acid
-
Butanol
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.
-
Assay Setup: In a reaction tube, combine the assay buffer, isolated mitochondria (or homogenate), and varying concentrations of this compound.
-
Measurement of Total CPT Activity:
-
Initiate the reaction by adding L-[3H]Carnitine and palmitoyl-CoA.
-
Incubate at 37°C for a defined time.
-
Stop the reaction with perchloric acid.
-
-
Measurement of CPT2 Activity:
-
Pre-incubate the mitochondrial preparation with malonyl-CoA to inhibit CPT1.
-
Follow the same procedure as for total CPT activity. CPT1 activity can be calculated by subtracting CPT2 activity from the total CPT activity.
-
-
Extraction of Acylcarnitine: Add butanol to the reaction mixture to extract the radiolabeled palmitoylcarnitine. Vortex and centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the butanol (upper) phase to a scintillation vial with scintillation fluid and measure the radioactivity.
-
Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per milligram of protein.
Visualizations
Diagram 1: The Carnitine Shuttle and Fatty Acid β-Oxidation
References
- 1. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of CPT2 exacerbates cardiac dysfunction and inflammation in experimental endotoxaemia - PMC [pmc.ncbi.nlm.nih.gov]
The Mitochondrial Nexus: Elucidating the Mechanism of Action of Myristoyl-L-carnitine Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl-L-carnitine, a long-chain acylcarnitine, is an endogenous metabolite crucial for cellular energy metabolism. Its primary role involves the transport of myristic acid, a 14-carbon saturated fatty acid, into the mitochondrial matrix for subsequent β-oxidation. This guide provides a comprehensive technical overview of the putative mechanism of action of Myristoyl-L-carnitine chloride within the mitochondria. Drawing upon the established roles of L-carnitine and other long-chain acylcarnitines, this document details its interaction with the carnitine shuttle, its impact on mitochondrial bioenergetics, and its potential roles in modulating mitochondrial membrane potential, reactive oxygen species (ROS) production, and the induction of the mitochondrial permeability transition. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting mitochondrial function.
Introduction
Mitochondria are central to cellular bioenergetics, producing the bulk of cellular ATP through oxidative phosphorylation. The transport of fatty acids across the impermeable inner mitochondrial membrane is a rate-limiting step in their metabolism and is critically dependent on the carnitine shuttle system.[1] L-carnitine and its acylated derivatives, known as acylcarnitines, are key players in this process.[2] Myristoyl-L-carnitine is the ester of L-carnitine and myristic acid.[3] While specific research on this compound is limited, its mechanism of action can be inferred from the well-characterized functions of other long-chain acylcarnitines. This guide will explore these mechanisms in detail.
The Carnitine Shuttle and the Role of Myristoyl-L-carnitine
The entry of long-chain fatty acids like myristic acid into the mitochondrial matrix is facilitated by the carnitine shuttle, which consists of three key enzymes and a translocase.
-
Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the transfer of the myristoyl group from Myristoyl-CoA to L-carnitine, forming Myristoyl-L-carnitine.[1] This is a critical regulatory point for fatty acid oxidation.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of Myristoyl-L-carnitine from the intermembrane space into the mitochondrial matrix in exchange for a free L-carnitine molecule.[1]
-
Carnitine Palmitoyltransferase II (CPT II): Situated on the matrix side of the inner mitochondrial membrane, CPT II reverses the reaction of CPT I, transferring the myristoyl group from Myristoyl-L-carnitine to coenzyme A to reform Myristoyl-CoA within the matrix.[1] The liberated L-carnitine is then transported back to the intermembrane space by CACT.
The Myristoyl-CoA generated in the matrix can then enter the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation.
References
An In-Depth Technical Guide to the Biochemical Properties of Myristoyl-L-carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl-L-carnitine chloride, a long-chain acylcarnitine, is a critical intermediate in cellular energy metabolism. This document provides a comprehensive overview of its biochemical properties, its role in fatty acid oxidation, and its implications in health and disease. Detailed experimental protocols for its quantification and the assessment of its effects on mitochondrial function are provided, alongside an exploration of its interaction with key signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic disease research.
Core Biochemical and Physical Properties
This compound is the ester of L-carnitine and myristic acid. As a long-chain acylcarnitine, its primary role is to facilitate the transport of myristic acid, a 14-carbon saturated fatty acid, across the inner mitochondrial membrane for subsequent β-oxidation.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | L-Myristoylcarnitine chloride, Tetradecanoyl-L-carnitine chloride, CAR 14:0, C14:0 Carnitine | [1][3][4] |
| CAS Number | 173686-73-2 | [1][4] |
| Molecular Formula | C₂₁H₄₂ClNO₄ | [4][5] |
| Molecular Weight | 408.02 g/mol | [3][5][] |
| Appearance | White to off-white solid/powder | [4][] |
| Solubility | Slightly soluble in water and methanol. Soluble to 25 mM in water. | [1][7] |
| Storage | Store at -20°C | [1][7] |
| Purity | Typically ≥97% (HPLC) or ≥98% | [1][][7] |
Biological Role and Significance
Myristoyl-L-carnitine is an essential molecule in the carnitine shuttle system, which is responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix.[2] This process is a rate-limiting step in fatty acid oxidation.
The Carnitine Shuttle and Fatty Acid Oxidation
The transport of myristic acid into the mitochondria involves a series of enzymatic reactions:
-
Activation of Myristic Acid: In the cytoplasm, myristic acid is first activated to myristoyl-CoA by acyl-CoA synthetase.
-
Formation of Myristoyl-L-carnitine: On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming myristoyl-L-carnitine.[8]
-
Translocation: Myristoyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[9][10]
-
Conversion back to Myristoyl-CoA: In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts myristoyl-L-carnitine back to myristoyl-CoA and free L-carnitine.[8]
-
β-Oxidation: Myristoyl-CoA then enters the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the citric acid cycle and oxidative phosphorylation to generate ATP.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Myristoyl-L-carnitine Hydrochloride | C21H42ClNO4 | CID 121235234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. Carnitine Inborn Errors of Metabolism [mdpi.com]
- 10. researchgate.net [researchgate.net]
Myristoyl-L-carnitine Chloride: A Core Biomarker in Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Myristoyl-L-carnitine chloride, also known as C14:0 carnitine, is a long-chain acylcarnitine, an ester of L-carnitine and myristic acid.[1] It is a naturally occurring metabolite essential for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[2] As an intermediate in lipid metabolism, its concentration in biological fluids and tissues reflects the state of fatty acid oxidation.[3] Consequently, abnormal levels of Myristoyl-L-carnitine are implicated in various inherited and acquired metabolic disorders, making it a crucial biomarker for disease diagnosis, prognosis, and monitoring.[4][5][] This guide provides a comprehensive overview of Myristoyl-L-carnitine's role in metabolic pathways, its association with disease states, and the methodologies for its quantification.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Formal Name | (2R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-1-propanaminium, monochloride | [1] |
| Synonyms | CAR 14:0, C14:0 Carnitine, L-Myristoylcarnitine, Tetradecanoyl-L-carnitine | [1] |
| CAS Number | 173686-73-2 | [1] |
| Molecular Formula | C21H42NO4 • Cl | [1][7] |
| Formula Weight | 408.0 g/mol | [1][7] |
| Purity | ≥97-98% | [1][3][7] |
| Solubility | Slightly soluble in water and methanol | [1] |
| Storage | -20°C | [1][7] |
The Role of Myristoyl-L-carnitine in Mitochondrial Fatty Acid β-Oxidation
L-carnitine and its acyl esters are central to cellular energy metabolism. They facilitate the transport of long-chain fatty acids (LCFAs), which cannot passively diffuse across the inner mitochondrial membrane, into the mitochondria for energy production via β-oxidation.[8][9] This transport mechanism is known as the carnitine shuttle.
The process begins in the cytoplasm where LCFAs are activated to their acyl-CoA esters (e.g., Myristoyl-CoA) by acyl-CoA synthetases. The carnitine palmitoyltransferase (CPT) system, comprising CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane, then mediates their transport. CPT1 converts the long-chain acyl-CoA to its corresponding acylcarnitine, such as Myristoyl-L-carnitine. This molecule is then translocated across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, CPT2 converts the acylcarnitine back to its acyl-CoA form, releasing free L-carnitine, which is shuttled back to the cytoplasm.[10][11] The regenerated Myristoyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA, which fuels the Krebs cycle for ATP generation.[2]
Myristoyl-L-carnitine as a Biomarker in Metabolic Disorders
Disruptions in the fatty acid oxidation pathway lead to the accumulation of specific acylcarnitine intermediates. Elevated levels of Myristoyl-L-carnitine are a hallmark of several metabolic conditions, particularly those involving impaired long-chain fatty acid metabolism.
Inherited Metabolic Disorders (Inborn Errors of Metabolism)
Myristoyl-L-carnitine is a key diagnostic marker for certain inborn errors of metabolism, especially long-chain fatty acid oxidation disorders (LC-FAODs).[5][]
-
Carnitine Palmitoyltransferase II (CPT II) Deficiency: This is the most common inherited disorder of lipid metabolism affecting skeletal muscle.[10][12] A defect in the CPT2 enzyme prevents the conversion of long-chain acylcarnitines back to acyl-CoAs within the mitochondria.[11][13][14] This leads to a characteristic accumulation of long-chain acylcarnitines, including Myristoyl-L-carnitine (C14), in plasma and tissues. CPT II deficiency has several clinical presentations, ranging from a lethal neonatal form to a milder, adult-onset myopathic form characterized by exercise-induced muscle pain and myoglobinuria.[12][13]
-
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: In VLCAD deficiency, the first step of mitochondrial β-oxidation for long-chain fatty acids is impaired. This also results in the buildup of upstream metabolites, leading to elevated plasma concentrations of C14:1, C14:2, and Myristoyl-L-carnitine (C14:0).[5]
Acquired Metabolic Disorders
Beyond rare genetic diseases, altered Myristoyl-L-carnitine levels are associated with more common, complex metabolic conditions.
-
Insulin (B600854) Resistance and Type 2 Diabetes: In states of insulin resistance, peripheral tissues exhibit mitochondrial dysfunction and an overload of fatty acids, leading to incomplete β-oxidation.[15] This results in an accumulation of acylcarnitines, including Myristoyl-L-carnitine.[2] These accumulated lipid intermediates are thought to contribute to lipotoxicity, impair insulin signaling, and exacerbate insulin resistance.[15] L-carnitine supplementation has been studied for its potential to improve insulin sensitivity and glycemic control by enhancing fatty acid oxidation and reducing the buildup of these metabolites.[16][17][18]
-
Cardiovascular Disease (CVD): The heart relies heavily on fatty acid oxidation for energy.[8] Mitochondrial dysfunction and the resulting accumulation of acylcarnitines are linked to various cardiovascular pathologies, including heart failure and ischemia-reperfusion injury.[8] While L-carnitine itself can have cardioprotective effects, the accumulation of specific long-chain acylcarnitines may have detrimental effects on cardiac function.
-
End-Stage Renal Disease (ESRD): Patients with ESRD often exhibit carnitine deficiency and altered acylcarnitine profiles.[19][20] Plasma levels of Myristoyl-L-carnitine have been found to be increased in patients with end-stage renal disease, potentially due to impaired renal clearance and altered fatty acid metabolism.[1]
-
Chronic Fatigue Syndrome (CFS): In contrast to the above conditions, some studies have reported decreased plasma levels of Myristoyl-L-carnitine in patients with chronic fatigue syndrome.[1] This may suggest a potential deficiency in carnitine or impaired activity of CPT1.[1]
Table 2: this compound Levels in Various Metabolic Disorders
| Disorder | Change in Myristoyl-L-carnitine Level | Pathophysiological Rationale | Key References |
| CPT II Deficiency | Increased | Block in converting acylcarnitines to acyl-CoAs in mitochondria. | [10][12][13] |
| VLCAD Deficiency | Increased | Impairment in the first step of long-chain fatty acid β-oxidation. | [5] |
| Insulin Resistance / T2D | Increased | Incomplete fatty acid oxidation due to mitochondrial overload. | [2][15] |
| Cardiovascular Disease | Increased | Mitochondrial dysfunction and impaired cardiac energy metabolism. | [8] |
| End-Stage Renal Disease | Increased | Altered carnitine homeostasis and reduced renal clearance. | [1][19] |
| Chronic Fatigue Syndrome | Decreased | Potential CPT1 impairment or carnitine deficiency. | [1] |
Experimental Protocols for Quantification
The gold standard for the accurate quantification of Myristoyl-L-carnitine and other acylcarnitines in biological samples (e.g., plasma, dried blood spots) is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC).[21][22][23] This method offers high sensitivity, specificity, and high-throughput capabilities.[21][24]
Detailed Methodology: LC-MS/MS Quantification of Myristoyl-L-carnitine
This protocol is a representative example for the targeted quantification of Myristoyl-L-carnitine in plasma.
1. Sample Preparation (Protein Precipitation & Extraction):
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile (B52724) containing a known concentration of a deuterated internal standard (e.g., Myristoyl-L-carnitine-d3).[25] The internal standard is crucial for accurate quantification, correcting for matrix effects and variations in sample processing and instrument response.[23]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Separation:
-
Column: A hydrophilic interaction chromatography (HILIC) column is often used to retain and separate polar compounds like acylcarnitines.[23] Alternatively, a C8 or C18 reversed-phase column can be used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at a high percentage of Mobile Phase B, gradually decreasing to elute the compounds of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). This mode provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[26]
-
Precursor Ion (Q1): For Myristoyl-L-carnitine, the protonated molecule [M+H]+ has an m/z of 372.3.[27]
-
Product Ion (Q3): A characteristic product ion for all carnitine esters results from the neutral loss of trimethylamine (B31210) ((CH3)3N) and fragmentation of the ester bond, yielding a product ion at m/z 85.0.[27]
-
MRM Transition for Myristoyl-L-carnitine: 372.3 → 85.0.
-
MRM Transition for Internal Standard (Myristoyl-L-carnitine-d3): 375.3 → 85.0.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and compared to a standard curve prepared with known concentrations of Myristoyl-L-carnitine to determine its concentration in the sample.
Conclusion and Future Perspectives
This compound is a pivotal intermediate in lipid metabolism, and its quantification serves as a powerful tool in the study of metabolic disorders. As a biomarker, it is well-established for the diagnosis of inherited fatty acid oxidation disorders like CPT II deficiency. Furthermore, its association with prevalent conditions such as insulin resistance, type 2 diabetes, and cardiovascular disease highlights its potential for broader clinical and research applications. The continued refinement of analytical techniques, particularly high-throughput LC-MS/MS-based metabolomics, will further elucidate the complex roles of Myristoyl-L-carnitine and other acylcarnitines in metabolic dysregulation. For drug development professionals, monitoring Myristoyl-L-carnitine levels can provide valuable insights into the mechanism of action and efficacy of therapeutic agents targeting mitochondrial function and fatty acid metabolism. Future research should focus on establishing standardized clinical reference ranges and exploring its utility in personalized medicine and as a predictive biomarker for metabolic disease risk.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. biorxiv.org [biorxiv.org]
- 7. biocompare.com [biocompare.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carnitine Palmitoyltransferase Deficiency | Cedars-Sinai [cedars-sinai.org]
- 12. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 14. metabolicsupportuk.org [metabolicsupportuk.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. The effects of L-carnitine supplementation on glycemic control: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of L-carnitine supplementation on insulin resistance, sex hormone-binding globulin and lipid profile in overweight/obese women with polycystic ovary syndrome: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analytical Methods for Quantitative Plasma Carnitine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bevital.no [bevital.no]
- 24. researchgate.net [researchgate.net]
- 25. Myristoyl-L-carnitine-d3 (chloride)|Cas# 1334532-25-0 [glpbio.cn]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Myristoylcarnitine | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Metabolic Machinery: A Technical Guide to the Physiological Effects of Myristoyl-L-carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl-L-carnitine chloride, a long-chain acylcarnitine, is a critical intermediate in cellular energy metabolism. Its primary physiological role is the transport of myristic acid, a 14-carbon saturated fatty acid, across the inner mitochondrial membrane, a rate-limiting step in fatty acid β-oxidation. This document provides a comprehensive technical overview of the physiological effects of this compound, with a focus on its mechanism of action, its interplay with cellular signaling pathways, and the experimental methodologies used for its investigation. Quantitative data from studies on related carnitine compounds are presented to illustrate the potential physiological impacts. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic and metabolic implications of this molecule.
Introduction
L-carnitine and its esters are essential for the metabolism of fatty acids, which are a primary energy source for tissues such as the heart and skeletal muscle. Myristoyl-L-carnitine is formed when myristoyl-CoA is esterified to L-carnitine, a reaction catalyzed by carnitine palmitoyltransferase 1 (CPT1). This conversion allows for the transport of the myristoyl group into the mitochondrial matrix for subsequent β-oxidation and ATP production. Dysregulation of myristoyl-L-carnitine levels has been associated with various metabolic disorders. For instance, elevated plasma levels are observed in patients with end-stage renal disease, while decreased levels have been noted in individuals with chronic fatigue syndrome[1]. This highlights the importance of understanding its physiological roles and the cellular mechanisms it influences.
Mechanism of Action: The Carnitine Shuttle
The primary and most well-understood function of Myristoyl-L-carnitine is its role in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix.
-
Step 1: Esterification: In the outer mitochondrial membrane, carnitine palmitoyltransferase 1 (CPT1) catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming Myristoyl-L-carnitine.
-
Step 2: Translocation: Myristoyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).
-
Step 3: Re-esterification: Within the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) transfers the myristoyl group from Myristoyl-L-carnitine back to coenzyme A, reforming myristoyl-CoA.
-
Step 4: β-oxidation: The regenerated myristoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently enters the Krebs cycle for ATP production.
Physiological Effects and Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, studies on L-carnitine and its acetyl ester provide valuable insights into the potential dose-dependent physiological effects.
Enhancement of Mitochondrial Function
Supplementation with carnitine compounds has been shown to enhance mitochondrial function, a critical factor for cellular health and energy production.
| Compound | Cell Line | Concentration Range | Observed Effect | Reference |
| L-carnitine hydrochloride | SH-SY-5Y (human neuroblastoma) & 1321N1 (human astrocytoma) | 100 nM - 100 µM | Significant increase in mitochondrial function | [2][3] |
| Acetyl-L-carnitine | Perfused liver from old rats | 1.5% (w/v) in drinking water for 1 month | Restoration of age-dependent decline in oxygen consumption | [4] |
Modulation of Enzyme Activity
Carnitine supplementation can influence the activity of key enzymes in fatty acid metabolism, such as CPT1.
| Compound | Tissue | Condition | Observed Effect on CPT1 Activity | Reference |
| Acetyl-L-carnitine | Heart interfibrillar mitochondria from old rats | Aging | Restored the 28% age-related loss of CPT1 activity | [5] |
Interplay with Cellular Signaling Pathways
Myristoyl-L-carnitine and related carnitine compounds are not merely metabolic intermediates; they also interact with key cellular signaling pathways, particularly the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.
PPARα Signaling
PPARα is a master regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid oxidation. There is a clear link between carnitine homeostasis and PPARα signaling.
-
PPARα Activation and Carnitine Homeostasis: Activation of PPARα has been shown to increase the expression of genes involved in carnitine biosynthesis and uptake, thereby enhancing the cellular capacity for fatty acid oxidation.[6][7]
-
L-carnitine and PPARα Expression: L-carnitine has been observed to attenuate the downregulation of PPARα and its target genes, such as CPT1 and Acyl-CoA Oxidase (ACOX), under conditions of oxidative stress.[8]
Experimental Protocols
Investigating the physiological effects of this compound requires specific and robust experimental methodologies. The following sections detail key protocols.
Measurement of Plasma Acylcarnitine Levels
Objective: To quantify the concentration of Myristoyl-L-carnitine and other acylcarnitines in plasma.
Methodology: HPLC-Tandem Mass Spectrometry
-
Sample Preparation:
-
Collect blood in EDTA-containing tubes and centrifuge to separate plasma.
-
Deproteinize plasma samples by adding a precipitating agent (e.g., methanol (B129727) or acetonitrile) and centrifuge to pellet proteins.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
-
Derivatization (Optional but common for improved sensitivity):
-
Reconstitute the dried extract in a derivatizing agent (e.g., butanolic HCl) and incubate to form butyl esters of the acylcarnitines.
-
Dry the derivatized sample.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in the mobile phase.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Use a suitable column (e.g., C8 or C18) to separate the acylcarnitines.
-
Detect and quantify the different acylcarnitine species based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Quantification:
-
Use a calibration curve generated from standards of known concentrations of Myristoyl-L-carnitine and other acylcarnitines to determine the concentrations in the plasma samples.
-
CPT1 Activity Assay
Objective: To measure the activity of Carnitine Palmitoyltransferase 1 in isolated mitochondria or tissue homogenates.
Methodology: Spectrophotometric Assay
-
Mitochondrial Isolation:
-
Homogenize tissue (e.g., liver, heart) in an ice-cold isolation buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), DTNB (Ellman's reagent), and the isolated mitochondria.
-
Initiate the reaction by adding the substrates: L-carnitine and myristoyl-CoA.
-
-
Measurement:
-
CPT1 activity results in the release of Coenzyme A (CoA-SH).
-
The free sulfhydryl group of CoA-SH reacts with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of TNB formation using its molar extinction coefficient to determine the CPT1 activity (expressed as nmol/min/mg protein).
-
Conclusion
This compound is a pivotal molecule in cellular energy metabolism, primarily facilitating the mitochondrial uptake of myristic acid for β-oxidation. Its physiological effects are intrinsically linked to mitochondrial function and are modulated by cellular signaling pathways, most notably the PPARα network. While direct quantitative data on this compound remains an area for further investigation, studies on related carnitine compounds provide a strong basis for its potential to enhance mitochondrial respiration and modulate key metabolic enzyme activities. The experimental protocols detailed herein offer a robust framework for researchers and drug development professionals to further elucidate the specific roles and therapeutic potential of this important acylcarnitine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. L-carnitine exposure and mitochondrial function in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetyl-L-carnitine treatment stimulates oxygen consumption and biosynthetic function in perfused liver of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPAR alpha-activation results in enhanced carnitine biosynthesis and OCTN2-mediated hepatic carnitine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pharmacological PPARalpha activators on carnitine homeostasis in proliferating and non-proliferating species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristoyl-L-carnitine Chloride: A Core Component in the Investigation of Inborn Errors of Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Myristoyl-L-carnitine chloride, a long-chain acylcarnitine, has emerged as a crucial molecule in the study and diagnosis of inborn errors of metabolism, particularly fatty acid oxidation disorders. Its accumulation or deficiency in biological fluids serves as a key biomarker for identifying enzymatic defects within the mitochondrial fatty acid β-oxidation pathway. This technical guide provides a comprehensive overview of the role of this compound, detailing its biochemical significance, analytical methodologies for its quantification, and its application in understanding and diagnosing these complex genetic conditions.
Biochemical Significance of Myristoyl-L-carnitine
L-carnitine and its acyl esters are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[1][2] This process, known as the carnitine shuttle, involves three key enzymes: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).[3][4]
Myristoyl-L-carnitine is an intermediate in this pathway, formed from the esterification of L-carnitine with myristic acid (a C14:0 fatty acid). Inborn errors of metabolism affecting the carnitine shuttle or subsequent steps in β-oxidation can lead to the accumulation of specific acylcarnitines. For instance, a deficiency in CPT2, the enzyme responsible for converting long-chain acylcarnitines back to their acyl-CoA derivatives inside the mitochondria, results in the buildup of long-chain acylcarnitines, including Myristoyl-L-carnitine, in the plasma and their excretion in urine.[2][3][5][6][7][8]
Quantitative Data Presentation
The analysis of acylcarnitine profiles, particularly the quantification of species like Myristoyl-L-carnitine, is a cornerstone of newborn screening and diagnostic testing for fatty acid oxidation disorders.[1][9] While specific concentrations can vary between laboratories and patient populations, the following tables summarize representative quantitative data found in the literature.
Table 1: Plasma Acylcarnitine Concentrations in CPT2 Deficiency
| Analyte | CPT2 Deficient Patients (µmol/L) | Healthy Controls (µmol/L) | Reference |
| Myristoylcarnitine (C14:0) | Elevated (specific values not consistently reported) | Normal Range | [5][6] |
| Palmitoylcarnitine (C16:0) | Significantly Elevated | Normal Range | [6][7][10] |
| Stearoylcarnitine (C18:1) | Significantly Elevated | Normal Range | [6][7][10] |
| (C16:0 + C18:1) / C2 Ratio | Markedly Increased | Normal Range | [6][10] |
| C14:0 / C3 Ratio | Increased | Normal Range | [11][12] |
Note: While the elevation of C16 and C18 acylcarnitines is the most cited diagnostic marker for CPT2 deficiency, elevated levels of C12 to C18 acylcarnitines are characteristic of the disorder.[3][5]
Experimental Protocols
Quantification of Myristoyl-L-carnitine by Tandem Mass Spectrometry (MS/MS)
The gold standard for acylcarnitine analysis is flow injection analysis or liquid chromatography coupled with tandem mass spectrometry (FIA-MS/MS or LC-MS/MS).[1][13][14]
Sample Preparation (from Dried Blood Spots - DBS): [9][12]
-
A 3-mm disk is punched from the dried blood spot into a well of a 96-well microplate.
-
An extraction solution containing a mixture of stable isotope-labeled internal standards (including a deuterated analog of Myristoyl-L-carnitine) in a methanol-based solvent is added to each well.
-
The plate is agitated for a specified time (e.g., 30 minutes) to allow for the extraction of acylcarnitines.
-
The supernatant is transferred to a new plate.
-
For derivatization (optional but common), a reagent such as butanolic-HCl is added, and the plate is incubated to form butyl esters of the acylcarnitines. This step improves chromatographic separation and detection sensitivity.[14]
-
The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the MS/MS system.
LC-MS/MS Parameters:
-
Liquid Chromatography (LC): A C8 or C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid or other modifiers, is commonly employed.
-
Mass Spectrometry (MS): The instrument is operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for Myristoyl-L-carnitine butyl ester is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically m/z 85, corresponding to the carnitine backbone) is monitored in the third quadrupole.
CPT2 Enzyme Activity Assay
Enzyme activity assays are crucial for confirming a diagnosis of CPT2 deficiency.[5][10] This can be performed on various tissues, including muscle biopsies, cultured fibroblasts, or lymphocytes.[10][15]
Principle: The assay measures the conversion of a labeled long-chain acylcarnitine substrate (like Myristoyl-L-carnitine) to its corresponding acyl-CoA in the presence of Coenzyme A.
General Protocol (using radiolabeled substrate): [5]
-
Sample Preparation: Isolate mitochondria from the patient's cells (e.g., fibroblasts or lymphocytes).
-
Reaction Mixture: Prepare a reaction buffer containing Coenzyme A and a radiolabeled substrate such as [³H]Palmitoyl-L-carnitine. While Palmitoyl-L-carnitine is commonly used, Myristoyl-L-carnitine can also serve as a substrate.
-
Enzyme Reaction: Initiate the reaction by adding the mitochondrial preparation to the reaction mixture and incubate at 37°C.
-
Separation: After a defined time, stop the reaction and separate the radiolabeled acyl-CoA product from the unreacted acylcarnitine substrate using chromatographic techniques (e.g., HPLC).
-
Quantification: Quantify the amount of radiolabeled acyl-CoA formed using a scintillation counter. The enzyme activity is then calculated based on the rate of product formation.
Note: Non-radioactive methods using LC-MS/MS to detect the formation of Myristoyl-CoA are also being developed and offer a safer and potentially more sensitive alternative.[10][15]
Visualizations: Pathways and Workflows
Caption: The Carnitine Shuttle Pathway for Myristic Acid.
Caption: Diagnostic Workflow for CPT2 Deficiency.
Caption: Potential Influence of Myristoyl-L-carnitine on PPARα Signaling.
Role in Drug Development and Future Perspectives
A deeper understanding of the role of Myristoyl-L-carnitine and other acylcarnitines in the pathophysiology of inborn errors of metabolism is crucial for the development of novel therapeutic strategies.
-
Biomarker for Clinical Trials: Myristoyl-L-carnitine levels can serve as a quantitative biomarker to assess the efficacy of therapeutic interventions aimed at improving fatty acid oxidation.
-
Target for Therapy: Strategies to reduce the accumulation of toxic long-chain acylcarnitines are a key focus of research. This includes dietary modifications (low-fat, high-carbohydrate diets), supplementation with L-carnitine to replenish free carnitine stores, and the development of drugs that can enhance residual enzyme activity or bypass the metabolic block.[16][17]
-
Understanding Pathophysiology: Studying the downstream effects of elevated Myristoyl-L-carnitine, such as its potential influence on cellular signaling pathways like PPARα, can provide insights into the mechanisms of cellular damage in these disorders and reveal new therapeutic targets.[18][19][20]
References
- 1. Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. mdpi.com [mdpi.com]
- 4. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carnitine Palmitoyltransferase II (CPT2) Deficiency in a Patient With Recurrent Rhabdomyolysis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of total and free carnitine in human plasma by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Newborn Screening with (C16 + C18:1)/C2 and C14/C3 for Carnitine Palmitoyltransferase II Deficiency throughout Japan Has Revealed C12/C0 as an Index of Higher Sensitivity and Specificity | MDPI [mdpi.com]
- 13. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carnitine palmitoyltransferase II deficiency: successful anaplerotic diet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combined therapy with PPARalpha agonist and L-carnitine rescues lipotoxic cardiomyopathy due to systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impairment of PPAR α and the Fatty Acid Oxidation Pathway Aggravates Renal Fibrosis during Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Core Functions of Long-Chain Acylcarnitines: A Focus on Myristoyl-L-carnitine chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain acylcarnitines (LCACs), such as myristoyl-L-carnitine chloride, are pivotal intermediates in cellular energy metabolism, primarily known for their essential role in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. Beyond this canonical function, emerging evidence indicates that the accumulation of LCACs, a hallmark of metabolic dysregulation in conditions like cardiovascular disease, type 2 diabetes, and inborn errors of metabolism, can trigger a cascade of cellular events. These include the induction of inflammatory signaling pathways, mitochondrial dysfunction, and apoptosis. This technical guide provides a comprehensive overview of the core functions of LCACs, with a specific focus on this compound, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the intricate signaling pathways they modulate.
Core Function: The Carnitine Shuttle and Fatty Acid Oxidation
The primary and most well-understood function of long-chain acylcarnitines is their role as transport molecules for long-chain fatty acids (LCFAs) across the inner mitochondrial membrane, a process known as the carnitine shuttle.[1][2] LCFAs, which are major substrates for energy production in tissues such as the heart and skeletal muscle, are activated to their coenzyme A (CoA) esters in the cytoplasm.[3] However, these long-chain acyl-CoAs cannot passively cross the inner mitochondrial membrane.
The carnitine shuttle overcomes this barrier through a series of enzymatic steps:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the long-chain acyl group from acyl-CoA to L-carnitine, forming a long-chain acylcarnitine.[4][5] This is the rate-limiting step of fatty acid oxidation.[3]
-
Carnitine-Acylcarnitine Translocase (CACT): The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by CACT in exchange for a molecule of free L-carnitine.[3]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the long-chain acylcarnitine back to a long-chain acyl-CoA and free L-carnitine.[4][6]
Once inside the mitochondrial matrix, the long-chain acyl-CoA can enter the β-oxidation spiral to generate acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to produce ATP.[1]
References
- 1. bevital.no [bevital.no]
- 2. L-carnitine stimulation of mitochondrial oxidative phosphorylation rate in isolated rat skeletal muscle mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Myristoyl-L-Carnitine Chloride and Its Impact on Cell Membrane Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl-L-carnitine chloride, a long-chain acylcarnitine, is an endogenous metabolite involved in the transport of myristic acid into the mitochondria for β-oxidation.[1][2] While its primary role is in cellular energy metabolism, emerging research suggests that fluctuations in the levels of long-chain acylcarnitines can have significant biological effects, including the modulation of cell membrane properties and signaling pathways.[3][4] This technical guide provides an in-depth analysis of the current understanding of how Myristoyl-L-carnitine and related long-chain acylcarnitines impact cell membrane permeability, drawing on available experimental data and outlining key methodologies for future research.
It is important to note that direct research on the specific effects of this compound on plasma membrane permeability is limited. Therefore, this guide synthesizes findings from studies on Myristoyl-L-carnitine and other long-chain acylcarnitines, such as palmitoylcarnitine (B157527), to provide a comprehensive overview of their potential mechanisms of action.
Quantitative Data on the Effects of Long-Chain Acylcarnitines on Cell Permeability
The following table summarizes quantitative data from studies on long-chain acylcarnitines and their effects on cell permeability and related biological markers.
| Compound | Cell Type | Concentration | Parameter Measured | Observed Effect | Reference |
| L-C16 Carnitine | C2C12 myotubes | ≥25 µM | IL-6 Production | 4.1- to 31.4-fold increase | [3] |
| L-C16 Carnitine | C2C12 myotubes | >40 µM | Adenylate Kinase (AK) Release | Increased release after 6 hours | [3] |
| Palmitoylcarnitine | Human erythrocytes | 100 µM | Membrane Fluidity (Order Parameter S) | Altered membrane fluidity | [5] |
| L-C14 Carnitine | RAW 264.7 macrophages | 25 µM | Phosphorylation of ERK and JNK | Time-dependent increase | [4] |
| Palmitoyl-CoA | S49 lymphoma cells | 10 µM | Carnitine Membrane Binding | Increased from 506 to 8690 pmol/mg protein | [6] |
| L-carnitine | Rat cortical neurons (OGD model) | 10 µM & 100 µM | LDH Leakage | Significantly decreased | [7] |
Mechanisms of Action on Cell Membrane Permeability
The interaction of Myristoyl-L-carnitine and other long-chain acylcarnitines with the cell membrane is complex and appears to be concentration-dependent. At physiological concentrations, these molecules are primarily involved in metabolic processes. However, at elevated concentrations, as may occur in certain pathological states, they can directly and indirectly influence membrane permeability.
Direct Membrane Disruption
At higher concentrations, long-chain acylcarnitines are thought to increase cell membrane permeability through direct physical disruption.[3] This is likely due to their amphiphilic nature, with a charged carnitine headgroup and a long hydrophobic acyl chain. This structure allows them to insert into the lipid bilayer, and at sufficient concentrations, they can act as surfactants, disrupting the packing of phospholipids (B1166683) and leading to membrane leakage.[8] However, studies on model membranes with up to 25 mol% myristoyl carnitine did not show gross disruption of the bilayer, suggesting that the effects might be more subtle than creating large pores.[9]
Alteration of Membrane Fluidity
Long-chain acylcarnitines can alter the physical properties of the cell membrane, including its fluidity.[5] Changes in membrane fluidity can, in turn, affect the function of embedded proteins, such as ion channels and transporters, which could indirectly alter membrane permeability. For instance, palmitoylcarnitine has been shown to alter the membrane fluidity of human erythrocytes.[5]
Activation of Pro-inflammatory Signaling Pathways
Myristoyl-L-carnitine (L-C14 carnitine) has been demonstrated to activate pro-inflammatory signaling pathways in immune cells, such as macrophages.[4] This activation can lead to the production of cytokines and other inflammatory mediators, which can then act in an autocrine or paracrine manner to increase the permeability of cell membranes. The activation of pathways involving c-Jun NH2-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) has been observed.[4]
Induction of Intracellular Calcium Flux
Some long-chain acylcarnitines have been shown to cause a rapid increase in intracellular calcium levels.[3] While the increase in cell permeability appears to be calcium-independent, the elevated intracellular calcium can trigger a variety of downstream signaling cascades that could have secondary effects on membrane integrity and cellular function.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on cell membrane permeability.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised plasma membrane integrity.[10]
Protocol:
-
Cell Seeding: Plate cells (e.g., C2C12 myotubes, hepatocytes) in a 96-well plate at a density that will result in a confluent monolayer.
-
Treatment: Once confluent, replace the culture medium with a fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a positive control for maximum LDH release (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for a defined period (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH assay reagent mixture (containing lactate, NAD+, and a tetrazolium salt).
-
Measurement: Incubate the reaction plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of LDH release for each treatment relative to the positive control.
Membrane Fluidity Assay using Laurdan
This method uses the fluorescent probe Laurdan to assess changes in membrane fluidity by measuring shifts in its emission spectrum, which are dependent on the lipid packing of the membrane.[11][12]
Protocol:
-
Cell Preparation: Grow cells to confluency on glass coverslips.
-
Laurdan Staining: Incubate the cells with a solution of Laurdan (e.g., 5 µM) in a serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells with a phosphate-buffered saline (PBS) to remove excess Laurdan.
-
Treatment: Treat the stained cells with different concentrations of this compound.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) using a fluorescence spectrophotometer or a microscope equipped with a suitable filter set.
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490). An increase in GP indicates a decrease in membrane fluidity.
Conclusion
This compound and other long-chain acylcarnitines are emerging as important bioactive molecules that can influence cell membrane permeability. While direct evidence for Myristoyl-L-carnitine's effect on the plasma membrane is still developing, data from related compounds suggest a concentration-dependent mechanism involving direct membrane insertion, alteration of membrane fluidity, and activation of intracellular signaling pathways. For drug development professionals, understanding these potential off-target effects is crucial, especially when developing therapies that may alter fatty acid metabolism. For researchers and scientists, the methodologies outlined in this guide provide a framework for further investigating the precise molecular interactions between this compound and the cell membrane, which will be critical for elucidating its full physiological and pathological roles.
References
- 1. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcarnitine increases membrane cytoskeletal protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of L-carnitine and palmitoylcarnitine on membrane fluidity of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitoyl-CoA stimulates cellular uptake and plasma membrane binding of carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of L-carnitine against oxygen-glucose deprivation in rat primary cortical neurons [e-cep.org]
- 8. Frontiers | Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias [frontiersin.org]
- 9. Interactions of acyl carnitines with model membranes: a (13)C-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Myristoyl-L-carnitine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl-L-carnitine chloride, a long-chain acylcarnitine, is an endogenous metabolite crucial for cellular energy metabolism. Primarily known for its role in transporting myristic acid into the mitochondrial matrix for β-oxidation, recent scientific investigations have unveiled its potential involvement in modulating key cellular signaling pathways. While research into its direct therapeutic applications is nascent, its association with various metabolic and inflammatory conditions has positioned it as a molecule of significant interest for drug discovery and development. This technical guide provides an in-depth exploration of the current understanding of this compound, focusing on its biochemical functions, its impact on cellular signaling, and its potential as a therapeutic agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways to serve as a comprehensive resource for the scientific community.
Introduction
L-carnitine and its acyl esters, collectively known as acylcarnitines, are indispensable for mitochondrial fatty acid oxidation, a fundamental process for energy production in high-energy-demand tissues such as skeletal and cardiac muscle. Myristoyl-L-carnitine is formed when a myristoyl group from myristoyl-CoA is transferred to L-carnitine. While its primary role is in lipid metabolism, emerging evidence suggests that Myristoyl-L-carnitine may also act as a signaling molecule, influencing inflammatory processes.[1] Dysregulation of Myristoyl-L-carnitine levels has been observed in several pathological states, including metabolic disorders, cardiovascular diseases, and chronic fatigue syndrome, highlighting its potential as both a biomarker and a therapeutic target.[2] This guide aims to consolidate the existing knowledge on this compound to facilitate further research into its therapeutic potential.
Biochemical Profile and Mechanism of Action
This compound is a quaternary ammonium (B1175870) salt that enhances the bioavailability of the long-chain fatty acid, myristic acid.[3] Its primary and most well-understood function is to facilitate the transport of myristic acid across the inner mitochondrial membrane, a critical step for its subsequent β-oxidation and the generation of ATP.[4][5] This process is essential for cellular energy homeostasis, particularly in tissues that rely heavily on fatty acid metabolism.[4]
Beyond its role in bioenergetics, Myristoyl-L-carnitine has been shown to modulate cellular signaling pathways, notably those involved in inflammation.
Pro-inflammatory Signaling
Recent studies have indicated that physiologically relevant concentrations of Myristoyl-L-carnitine (L-C14 carnitine) can activate pro-inflammatory signaling cascades.[1] In vitro experiments have demonstrated that Myristoyl-L-carnitine can induce the expression of cyclooxygenase-2 (COX-2) and stimulate the production and secretion of pro-inflammatory cytokines in a dose-dependent manner.[1] This effect is mediated through the activation of key downstream signaling components, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[1] Further investigation has revealed that this pro-inflammatory response is dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88), a critical component of many pattern recognition receptor (PRR) signaling pathways.[1] Interestingly, this activation appears to be independent of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[1]
dot
Therapeutic Potential: Current Evidence and Future Directions
The therapeutic potential of this compound is a complex and evolving area of research. While its pro-inflammatory activities suggest a potential role in disease pathogenesis, the broader family of carnitines has been investigated for therapeutic benefits in a range of conditions. It is crucial to distinguish between the effects of L-carnitine supplementation in general and the specific actions of Myristoyl-L-carnitine.
Cardiovascular Disease
L-carnitine supplementation has been studied for its potential benefits in cardiovascular health.[6] It is thought to improve heart muscle function, reduce ischemia, and protect against oxidative stress.[6] However, the role of specific acylcarnitines like Myristoyl-L-carnitine is less clear and warrants further investigation, especially in light of its pro-inflammatory properties which could be detrimental in the context of cardiovascular disease.
Neuroprotection
L-carnitine and its acetylated form, Acetyl-L-carnitine, have been investigated for their neuroprotective effects.[4] These compounds may enhance mitochondrial respiration and protect against neurotoxicity.[4] While direct evidence for the neuroprotective effects of this compound is limited, its ability to cross the blood-brain barrier and influence cellular metabolism suggests that it could have an impact on neurological function, though this requires dedicated study.
Metabolic Disorders
Given its central role in fatty acid metabolism, Myristoyl-L-carnitine is a molecule of interest in metabolic disorders such as type 2 diabetes and obesity. Altered levels of long-chain acylcarnitines are often observed in these conditions.[1] While this points to its potential as a biomarker, whether therapeutic modulation of Myristoyl-L-carnitine levels could be beneficial is yet to be determined.
Quantitative Data
Quantitative data specifically on the therapeutic effects of exogenously administered this compound is currently limited in publicly available literature. The following table summarizes the observed effects of L-C14 carnitine (Myristoyl-L-carnitine) on pro-inflammatory markers from a key in vitro study.
| Parameter | Cell Line | Concentration of Myristoyl-L-carnitine | Observed Effect | Citation |
| COX-2 Expression | RAW 264.7 macrophages | 5-25 µM | Dose-dependent increase | [1] |
| Pro-inflammatory Cytokine Secretion (e.g., IL-8) | HCT-116 epithelial cells | 5-25 µM | Dose-dependent increase | [1] |
| JNK Phosphorylation | RAW 264.7 macrophages | 5-25 µM | Increased phosphorylation | [1] |
| ERK Phosphorylation | RAW 264.7 macrophages | 5-25 µM | Increased phosphorylation | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide generalized methodologies for key experiments cited in the context of Myristoyl-L-carnitine research.
In Vitro Cell Culture and Treatment
Objective: To assess the cellular effects of this compound in vitro.
Cell Lines:
-
RAW 264.7 (Murine Macrophage): A common model for studying inflammation.
-
HCT-116 (Human Colon Carcinoma): An epithelial cell model.
Protocol:
-
Cell Culture: Culture RAW 264.7 or HCT-116 cells in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Plating: Seed cells in multi-well plates at a density appropriate for the subsequent assay.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 5, 10, 25 µM).
-
Incubation: Replace the existing cell culture medium with the medium containing this compound and incubate for the desired duration (e.g., 2-24 hours).
-
Analysis: Following incubation, cells or culture supernatants can be harvested for downstream analysis (e.g., Western blot, ELISA, qPCR).
dot
Western Blot for JNK and ERK Activation
Objective: To determine the effect of this compound on the phosphorylation of JNK and ERK.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
dot
Conclusion
This compound is a metabolically significant molecule with emerging roles in cellular signaling. While its fundamental function in fatty acid transport is well-established, its capacity to activate pro-inflammatory pathways via MyD88-dependent JNK and ERK activation presents a new dimension to its biological activity. The current body of research underscores a dual role for this molecule, being both a vital component of energy metabolism and a potential modulator of inflammation. The therapeutic landscape for this compound is still in its infancy. Future research should focus on elucidating its precise mechanism of action in different cell types and disease models, conducting dose-response studies to determine potential therapeutic windows, and exploring its efficacy in preclinical models of metabolic and inflammatory diseases. A deeper understanding of its complex biology is paramount to unlocking its full therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. crs.org.tw [crs.org.tw]
- 3. This compound | TargetMol [targetmol.com]
- 4. Neuroprotective Effects of Carnitine and Its Potential Application to Ameliorate Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-carnitine supplementation attenuates NAFLD progression and cardiac dysfunction in a mouse model fed with methionine and choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Myristoyl-L-carnitine chloride in Plasma using HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Myristoyl-L-carnitine chloride (C14-carnitine) in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by analysis using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method provides the high selectivity and sensitivity required for the analysis of medium-chain acylcarnitines, which are important biomarkers for fatty acid oxidation disorders and other metabolic diseases.[1][2] The method is suitable for research, clinical, and drug development settings where accurate measurement of acylcarnitines is critical.
Introduction
Myristoyl-L-carnitine is an ester formed from myristic acid and L-carnitine. Carnitine and its acyl esters are essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[2][3] The quantification of specific acylcarnitines, such as Myristoyl-L-carnitine, in plasma is a key diagnostic tool for identifying inborn errors of metabolism, particularly fatty acid oxidation defects.[2][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this analysis due to its high throughput, specificity, and sensitivity, often replacing older, more laborious techniques.[3] This note provides a validated protocol for researchers and clinicians.
Principle
The method is based on the principle of protein precipitation to extract Myristoyl-L-carnitine and an internal standard (IS) from the plasma matrix. The resulting supernatant is then injected into an HPLC system for chromatographic separation. Separation is typically achieved on a C18 reversed-phase or a HILIC column.[1][3] The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Materials and Reagents
-
Standards: this compound (analytical grade), Deuterated Myristoyl-L-carnitine (e.g., d3-Myristoyl-L-carnitine) or another suitable stable isotope-labeled internal standard.
-
Solvents: Acetonitrile (B52724) (HPLC or MS grade), Methanol (B129727) (HPLC or MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Plasma: Drug-free, human plasma (e.g., K2-EDTA).
-
Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, micropipettes, HPLC vials.
Instrumentation
-
HPLC System: A system capable of delivering accurate gradients (e.g., Shimadzu LC10AD, Waters Acquity I-Class).[5][6]
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX API-3000, Waters TQ-S).[5][6]
-
Analytical Column: Reversed-Phase C18 column (e.g., Zorbax Eclipse XDB-C18, 3.0 x 150 mm, 3.5 µm) or HILIC column (e.g., Atlantis HILIC, 2.1 x 50 mm).[1][6]
Experimental Protocols
5.1. Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Myristoyl-L-carnitine and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50% methanol to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of the IS in methanol.
-
Calibration Standards & QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.1 to 10 µmol/L).[5] Prepare QC samples at low, medium, and high concentrations in the same manner.
5.2. Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
HPLC-MS/MS Method and Parameters
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | Zorbax Eclipse XDB-C18 (3.0 x 150 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-95% B; 10-12 min: 95% B; 12.1-15 min: 10% B |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 50°C[1] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) - Myristoyl-L-carnitine | m/z 372.3[6] |
| Product Ion (Q2) - Myristoyl-L-carnitine | m/z 85.0[6] |
| Precursor Ion (Q1) - IS (d3-Myristoyl) | m/z 375.3 |
| Product Ion (Q2) - IS (d3-Myristoyl) | m/z 85.0 |
| Ion Source Temperature | 500°C |
| Collision Energy (CE) | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument |
Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. Use a weighted (1/x²) linear regression for fitting.[1]
-
Quantification: Determine the concentration of Myristoyl-L-carnitine in plasma samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The method should be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. Representative validation data are presented below.
Table 3: Summary of Method Validation Data
| Parameter | Specification | Result |
|---|---|---|
| Linearity Range | r² > 0.99 | 0.1 - 10 µmol/L (r² = 0.998)[5] |
| Accuracy (% Bias) | Within ±15% | -5.2% to 6.8% |
| Precision (% RSD) | ≤15% | Within-day: <10%; Between-day: <15%[5] |
| Recovery | Consistent and reproducible | 84% to 112%[5] |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.1 µmol/L[5] |
Visualizations
Caption: Overall workflow for Myristoyl-L-carnitine quantification in plasma.
Caption: Detailed plasma sample preparation protocol.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma acylcarnitines [testguide.adhb.govt.nz]
- 3. Quantification of total and free carnitine in human plasma by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. msacl.org [msacl.org]
Application Note: Quantitative Analysis of Myristoyl-L-carnitine Chloride in Tissue Samples by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl-L-carnitine, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of myristic acid into the mitochondria for β-oxidation.[1][2] Dysregulation of acylcarnitine profiles, including that of Myristoyl-L-carnitine, has been implicated in various metabolic disorders, making its accurate quantification in tissue samples a key area of research in drug development and disease biomarker discovery.[3][4] This application note provides a detailed protocol for the sensitive and specific quantification of Myristoyl-L-carnitine chloride in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the quantitative levels of Myristoyl-L-carnitine found in mouse liver and heart tissues, as determined by LC-MS analysis. These values can serve as a reference for researchers studying the distribution and concentration of this analyte in different biological matrices.
| Tissue | Analyte | Concentration (pmol/mg tissue) | Method |
| Mouse Liver | Myristoyl-L-carnitine (C14) | ~15 | LC-MS |
| Mouse Heart | Myristoyl-L-carnitine (C14) | ~5 | LC-MS |
Data is approximated from graphical representations in the cited literature and should be used for comparative purposes. Actual concentrations can vary based on experimental conditions and biological variability.
Experimental Protocols
This section details the methodology for the extraction and quantification of this compound from tissue samples.
1. Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
[²H₃]-Myristoyl-L-carnitine internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
n-butanol (ACS grade)
-
Acetyl chloride (ACS grade)
-
Tissue homogenization equipment (e.g., bead beater, Potter-Elvehjem homogenizer)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
2. Sample Preparation: Tissue Extraction and Derivatization
This protocol is adapted from established methods for acylcarnitine analysis in tissues.
-
Tissue Homogenization:
-
Accurately weigh approximately 20-50 mg of frozen tissue.
-
Add ice-cold methanol (1 mL) and the internal standard ([²H₃]-Myristoyl-L-carnitine).
-
Homogenize the tissue sample until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted acylcarnitines.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 100 µL of 3N HCl in n-butanol.
-
Incubate the mixture at 65°C for 20 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable for the separation of acylcarnitines.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Myristoyl-L-carnitine (butyl ester): The precursor ion will be the [M+H]⁺ of the butylated form. The product ion is typically m/z 85, which is a characteristic fragment of carnitine esters. The exact m/z values should be optimized by direct infusion of the standard.
-
[²H₃]-Myristoyl-L-carnitine (butyl ester): The precursor ion will be the [M+H]⁺ of the deuterated, butylated internal standard, fragmenting to the same m/z 85 product ion.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
The concentration of Myristoyl-L-carnitine in the tissue samples is then determined from this calibration curve.
Visualizations
Signaling Pathway: Role of Myristoyl-L-carnitine in Fatty Acid β-Oxidation
Myristoyl-L-carnitine is an essential intermediate in the transport of myristic acid (a 14-carbon fatty acid) from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle. Inside the mitochondria, myristoyl-CoA undergoes β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production.
Caption: The carnitine shuttle pathway for the transport of myristic acid into the mitochondria.
Experimental Workflow
The following diagram outlines the key steps in the mass spectrometry analysis of this compound in tissue samples.
Caption: Workflow for the quantitative analysis of Myristoyl-L-carnitine in tissue.
References
- 1. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 3. Acylcarnitine Profiles in Acetaminophen Toxicity in the Mouse: Comparison to Toxicity, Metabolism and Hepatocyte Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Myristoyl-L-carnitine chloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl-L-carnitine chloride is a long-chain acylcarnitine, an endogenous metabolite involved in the transport of fatty acids into the mitochondria for subsequent beta-oxidation and energy production.[1][2][3] Its role in cellular metabolism makes it a compound of interest for research in metabolic disorders, cardiovascular diseases, and oncology.[4] Alterations in the levels of long-chain acylcarnitines have been associated with various pathological conditions, including cancer, where metabolic reprogramming is a key hallmark.[5]
These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, protocols for assessing its effects on cell viability and apoptosis, and its impact on key signaling pathways.
Mechanism of Action
Myristoyl-L-carnitine is an essential substrate for the carnitine palmitoyltransferase (CPT) system, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane. Specifically, Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, converts long-chain fatty acyl-CoAs to their corresponding acylcarnitines.[6] Myristoyl-L-carnitine can then be transported into the mitochondrial matrix.
In the context of cancer, the reliance of tumor cells on fatty acid oxidation (FAO) for energy and biomass production has made the CPT system a potential therapeutic target.[5] By modulating the levels of long-chain acylcarnitines like Myristoyl-L-carnitine, it may be possible to interfere with the energy metabolism of cancer cells, potentially leading to reduced proliferation and induction of apoptosis. Furthermore, L-carnitine and its derivatives have been shown to influence apoptotic pathways by modulating the expression of Bcl-2 family proteins and the activation of caspases.[7][8][9]
Data Presentation
The following table summarizes the effects of L-carnitine on cancer cell lines, providing a basis for designing experiments with this compound. Note that specific quantitative data for this compound is limited in publicly available literature, and therefore, the provided concentrations for L-carnitine should be used as a starting point for optimization.
| Cell Line | Compound | Concentration Range | Incubation Time | Observed Effect | Reference |
| HepG2 | L-carnitine | 1.25 - 10 mM | 24 - 48 h | Dose-dependent decrease in cell viability. | [10] |
| CD44+ CSCs (from MDA-MB-231) | L-carnitine | 0.5 - 10 mM | 24 h | Significant decrease in proliferation at 2.5 and 5 mM. | [11] |
| Hepa1c1c7 | L-carnitine | Not specified | Not specified | Increased number of dead cells. | [7] |
| TRAIL-resistant cancer cells | L-carnitine | Not specified | Not specified | Sensitizes cells to TRAIL-induced apoptosis. | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
This compound
-
Target cell line (e.g., HepG2, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Prepare a series of concentrations of this compound in complete culture medium. A starting range of 1 µM to 10 mM is recommended for initial screening.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without the compound).
-
Incubate the plate for 24 to 48 hours.[10]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]
-
Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on IC50 values from the MTT assay) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.[11]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blot for Apoptosis-Related Proteins (Bcl-2 and Caspase-3)
This protocol details the detection of changes in the expression of key apoptosis-regulating proteins.
Materials:
-
This compound
-
Target cell line
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the apoptosis assay protocol.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fatty acid transport into the mitochondria via the CPT system.
Caption: Proposed pathway for apoptosis induction by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]
- 6. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnitine sensitizes TRAIL-resistant cancer cells to TRAIL-induced apoptotic cell death through the up-regulation of Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]
- 11. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing and Utilizing Myristoyl-L-carnitine chloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl-L-carnitine chloride is a long-chain acylcarnitine, an essential intermediate in cellular fatty acid metabolism. It facilitates the transport of myristic acid, a 14-carbon saturated fatty acid, into the mitochondrial matrix for subsequent β-oxidation and energy production. Emerging research indicates that beyond its metabolic role, Myristoyl-L-carnitine and other long-chain acylcarnitines can act as signaling molecules, influencing various cellular processes, including inflammation, apoptosis, and cellular stress responses.[1][2] This document provides detailed protocols for solubilizing this compound and its application in common in vitro assays to investigate its biological effects.
Data Presentation
Solubility of this compound
| Solvent | Concentration | Method | Reference |
| Water (H₂O) | 83.33 mg/mL (204.23 mM) | Requires sonication for complete dissolution. | [3] |
| Ethanol | ≥ 20 mg/mL (48.66 mM) | Soluble, saturation unknown. | [4] |
| Dimethylformamide (DMF) | ≥ 20 mg/mL (48.66 mM) | Soluble, saturation unknown. | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 14 mg/mL (34.06 mM) | Use of new, anhydrous DMSO is recommended as it is hygroscopic. | [4] |
In Vitro Effective Concentrations of Long-Chain Acylcarnitines
| Compound | Cell Line | Assay | Effective Concentration | Reference |
| Myristoyl-L-carnitine (C14) | RAW 264.7 Macrophages | Proinflammatory cytokine expression | 5 - 25 µM | [2][5] |
| Palmitoyl-L-carnitine (C16) | C2C12 Myotubes | MAPK pathway activation | 10 - 25 µM | [1] |
| Palmitoyl-L-carnitine (C16) | C2C12 Myotubes | IL-6 Production | ≥ 25 µM | [1] |
| Myristoylcarnitine (C14) | H9c2 Cardiomyocytes | Increased lipid deposition, apoptosis | Not specified | [6] |
| L-carnitine | MDA-MB-231 breast cancer stem cells | Apoptosis induction | 2.5 - 5 mM | [7] |
| L-carnitine | HepG2 cells | Inhibition of cell proliferation | 1.25 - 10 mM | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Sterile, deionized, and purified water (H₂O)
-
Sterile conical tubes (15 mL or 50 mL)
-
Water bath sonicator
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Initial Dissolution: Add the required volume of sterile water to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of water to the weighed powder).
-
Sonication: To aid dissolution, place the tube in a water bath sonicator and sonicate until the solution is clear.[3]
-
Sterile Filtration: Draw the dissolved stock solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.[3]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Target cell line (e.g., C2C12 myotubes, RAW 264.7 macrophages)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The concentration range should be based on literature values for similar long-chain acylcarnitines (e.g., 1 µM to 100 µM).[1][2] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 3: Western Blot Analysis for MAPK and NF-κB Pathway Activation
Objective: To investigate the effect of this compound on the activation of key signaling proteins in the MAPK and NF-κB pathways.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-IκBα, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and for the appropriate duration (e.g., 15, 30, 60 minutes for phosphorylation events).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Immunoblotting: Block the membranes and incubate with primary antibodies overnight at 4°C. Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualization
Caption: Experimental workflow for in vitro analysis.
Caption: Proposed signaling pathways of Myristoyl-L-carnitine.
References
- 1. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Medium & long-chain acylcarnitine's relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]
Application of Myristoyl-L-carnitine chloride in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl-L-carnitine chloride is a long-chain acylcarnitine that holds significant promise in the field of drug delivery. Its amphiphilic nature, coupled with its ability to interact with biological membranes and specific transporters, makes it a valuable excipient for enhancing the bioavailability of therapeutic agents, particularly those with poor solubility. This document provides a detailed overview of the applications of this compound in drug delivery systems, including its proposed mechanism of action, formulation protocols, and methods for characterization.
Note: Direct experimental data and established protocols for this compound in drug delivery systems are limited in publicly available literature. The following application notes and protocols are substantially based on research conducted with structurally similar long-chain acylcarnitines, such as palmitoyl-L-carnitine, and L-carnitine itself. Researchers should consider these as foundational guidelines and optimize them for their specific applications.
Principle of Action: Targeting the OCTN2 Transporter
A key mechanism underlying the drug delivery potential of this compound is its ability to target the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5.[1][2][3][4] OCTN2 is a sodium-ion dependent transporter expressed on the plasma membranes of various cell types, including those of the intestinal tract, blood-brain barrier, and cancer cells.[1][3][4] By functionalizing drug delivery systems such as nanoparticles or liposomes with this compound, it is hypothesized that these systems can be actively transported into cells via OCTN2-mediated endocytosis, thereby increasing the intracellular concentration of the encapsulated drug.
Data Presentation: Formulation and Characterization Parameters
The following tables summarize key quantitative data from studies on drug delivery systems utilizing L-carnitine and its long-chain derivatives. This data can serve as a benchmark for the development and characterization of this compound-based formulations.
Table 1: Physicochemical Properties of L-Carnitine-Based Nanoparticles
| Formulation | Active Pharmaceutical Ingredient (API) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (DL) | Encapsulation Efficiency (EE%) | Reference |
| L-carnitine-loaded Solid Lipid Nanoparticles (SLNs) | L-carnitine | 128 ± 1.5 | Not Reported | Not Reported | 11.49 ± 0.78 mg/mL | 69.09 ± 1.12 | [5] |
| Palmitoyl-(R)-carnitine undecyl ester chloride (PUCE) Liposomes | - | ~30 - 100 | Monomodal | Not Reported | Not Applicable | Not Applicable | [6] |
Table 2: Bioavailability Enhancement with L-Carnitine-Functionalized Nanoparticles
| Drug Delivery System | Drug | Route of Administration | Fold Increase in Bioavailability | Reference |
| L-carnitine-functionalized Nanoparticles | Jujuboside B | Oral | 1.59 (compared to unmodified nanoparticles) | [7] |
| L-carnitine gel patch with Functional MicroArray | L-carnitine | Intradermal | 2.8 (compared to oral administration) | [8] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of drug delivery systems incorporating long-chain acylcarnitines. These can be adapted for use with this compound.
Protocol 1: Preparation of this compound-functionalized Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from methods used for preparing L-carnitine-loaded SLNs.[5][9]
Materials:
-
This compound
-
Lipophilic drug
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug and Excipient Incorporation: Dissolve the lipophilic drug and this compound in the molten lipid phase under continuous stirring to ensure a homogenous mixture.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: (Optional) Centrifuge the SLN dispersion to remove any unincorporated drug or excipients.
Protocol 2: Characterization of this compound-functionalized SLNs
1. Particle Size and Zeta Potential Analysis:
-
Dilute the SLN dispersion with purified water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
2. Determination of Drug Loading (DL) and Encapsulation Efficiency (EE): [10]
-
Total Drug Content: Lyse a known amount of the SLN dispersion using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug. Quantify the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Free Drug Content: Separate the SLNs from the aqueous phase by ultracentrifugation. Quantify the amount of drug in the supernatant.
-
Calculate DL and EE:
-
DL (%) = (Mass of drug in SLNs / Total mass of SLNs) x 100
-
EE (%) = (Mass of drug in SLNs / Initial mass of drug used) x 100
-
3. In Vitro Drug Release Study:
-
Use a dialysis bag method. Place a known concentration of the SLN dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the collected samples using a suitable analytical method.
Protocol 3: Cellular Uptake Study in an OCTN2-Expressing Cell Line (e.g., Caco-2)
This protocol is based on cellular uptake studies performed with L-carnitine.[11][12][13]
Materials:
-
Caco-2 cells (or another suitable OCTN2-expressing cell line)
-
Cell culture medium and supplements
-
This compound-functionalized nanoparticles encapsulating a fluorescently labeled drug or the drug of interest.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Lysis buffer
-
Fluorescence plate reader or other suitable analytical instrument.
Procedure:
-
Cell Culture: Culture Caco-2 cells in appropriate flasks or plates until they reach a confluent monolayer.
-
Incubation: Wash the cell monolayers with transport buffer. Incubate the cells with the nanoparticle dispersion at a specific concentration for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.
-
Termination of Uptake: At the end of each time point, remove the nanoparticle dispersion and wash the cells multiple times with ice-cold transport buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Quantify the amount of the drug or fluorescent marker within the cell lysate using an appropriate analytical method.
-
Competition Assay (to confirm OCTN2-mediated uptake): Co-incubate the cells with the nanoparticles and an excess of a known OCTN2 substrate (e.g., L-carnitine). A significant reduction in the uptake of the nanoparticles would indicate OCTN2-mediated transport.
Mandatory Visualizations
Caption: Proposed mechanism of OCTN2-mediated cellular uptake.
Caption: Workflow for SLN preparation by hot homogenization.
References
- 1. Recent advances in drug delivery via the organic cation/carnitine transporter 2 (OCTN2/SLC22A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Intestinal OCTN2- and MCT1-targeted drug delivery to improve oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of l-carnitine-loaded solid lipid nanoparticles against H2O2-induced genotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced bioavailability of L-carnitine after painless intradermal delivery vs. oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uptake of L-carnitine by a human intestinal epithelial cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling with Myristoyl-L-carnitine chloride in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Myristoyl-L-carnitine, a C14 acylcarnitine, plays a crucial role in the transport of myristic acid into the mitochondria for subsequent β-oxidation. The use of stable isotope-labeled Myristoyl-L-carnitine chloride, such as deuterium-labeled ([D₃]) or carbon-13-labeled ([¹³C₁₄]) variants, allows for the precise tracing of the metabolic fate of myristate, a saturated fatty acid implicated in various cellular processes and diseases.
These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope-labeled this compound to investigate fatty acid metabolism in cell culture systems. The methodologies described are broadly applicable to various research areas, including the study of metabolic disorders, cancer metabolism, and the mechanism of action of therapeutic compounds.
Core Principles
The fundamental principle of this technique is to introduce a "heavy" version of Myristoyl-L-carnitine into a biological system and monitor its incorporation into downstream metabolites. The mass shift introduced by the stable isotopes allows for the differentiation of the tracer-derived metabolites from their endogenous, "light" counterparts using mass spectrometry. This enables the qualitative and quantitative assessment of metabolic pathways.
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of myristate oxidation and its contribution to the tricarboxylic acid (TCA) cycle.
-
Drug Discovery and Development: Evaluating the effect of novel therapeutic agents on fatty acid oxidation.
-
Disease Modeling: Studying alterations in myristate metabolism in various disease models, such as metabolic syndrome, cardiovascular diseases, and cancer.
-
Nutritional Studies: Investigating the cellular uptake and metabolism of dietary myristate.
Experimental Workflow Overview
The general workflow for a stable isotope tracing experiment using this compound involves several key stages, from initial cell culture to final data analysis.
Caption: General experimental workflow for stable isotope tracing.
Signaling Pathway: Fatty Acid Beta-Oxidation
Myristoyl-L-carnitine is a key intermediate in the transport of myristic acid into the mitochondrial matrix, where β-oxidation occurs. The following diagram illustrates this process.
Caption: Carnitine-dependent transport and β-oxidation of myristic acid.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol describes the labeling of adherent mammalian cells with stable isotope-labeled this compound to trace its entry into the fatty acid oxidation pathway.
Materials:
-
Adherent mammalian cell line of interest (e.g., HepG2, C2C12)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Stable isotope-labeled this compound (e.g., Myristoyl-d₃-L-carnitine chloride)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727), ice-cold (80% v/v in water)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture cells in complete medium supplemented with 10% dialyzed FBS. The use of dialyzed FBS is crucial to minimize the concentration of unlabeled carnitine and fatty acids.
-
Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by supplementing the base medium (e.g., DMEM with no carnitine) with dialyzed FBS and the desired concentration of stable isotope-labeled this compound (typically in the range of 10-100 µM).
-
Labeling: Aspirate the culture medium from the cells and wash once with pre-warmed PBS. Add 1 mL of the pre-warmed labeling medium to each well.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the cell type and the metabolic pathway of interest.
-
Metabolism Quenching and Cell Harvesting:
-
To stop metabolic activity, aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Storage: Store the cell extracts at -80°C until metabolite extraction and analysis.
Protocol 2: Metabolite Extraction and Preparation for LC-MS/MS Analysis
This protocol details the extraction of polar metabolites from the cell lysates for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell extracts from Protocol 1
-
Chloroform (B151607), ice-cold
-
Water, LC-MS grade, ice-cold
-
Centrifuge capable of 4°C and >15,000 x g
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS vials
Procedure:
-
Phase Separation:
-
To the 1 mL of 80% methanol cell extract, add 500 µL of ice-cold chloroform and 400 µL of ice-cold water.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing lipids), and a protein pellet at the interface.
-
-
Collection of Aqueous Phase: Carefully collect the upper aqueous phase (~800 µL) without disturbing the protein pellet and transfer it to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the aqueous extracts completely using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS method (e.g., 50% acetonitrile (B52724) in water).
-
Sample Clarification: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer to Vials: Transfer the supernatant to LC-MS vials for analysis.
Data Presentation
Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental conditions.
Table 1: Illustrative Isotopic Enrichment of Key Metabolites Following Labeling with [d₃]-Myristoyl-L-carnitine
| Metabolite | Time (hours) | % Isotopic Enrichment (M+3) |
| Myristoyl-L-carnitine | 1 | 95.2 ± 2.1 |
| 4 | 96.5 ± 1.8 | |
| 8 | 97.1 ± 1.5 | |
| Acetyl-L-carnitine | 1 | 5.3 ± 0.8 |
| 4 | 15.8 ± 1.2 | |
| 8 | 28.4 ± 2.5 | |
| Citrate | 1 | 1.2 ± 0.3 |
| 4 | 4.7 ± 0.6 | |
| 8 | 9.1 ± 1.0 | |
| Succinate | 1 | 0.8 ± 0.2 |
| 4 | 3.1 ± 0.5 | |
| 8 | 6.5 ± 0.9 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Illustrative Metabolic Flux Ratios Calculated from Stable Isotope Labeling Data
| Flux Ratio | Control Cells | Drug-Treated Cells |
| Myristate Oxidation / Total Fatty Acid Oxidation | 0.25 ± 0.04 | 0.12 ± 0.02 |
| Contribution of Myristate to TCA Cycle Acetyl-CoA | 0.18 ± 0.03 | 0.07 ± 0.01 |
p < 0.05 compared to control cells. Data are for illustrative purposes only.
Mandatory Visualization: Logical Relationship for Data Interpretation
The interpretation of stable isotope tracing data relies on a logical progression from the detection of labeled species to the calculation of metabolic fluxes.
Caption: Logical workflow for interpreting stable isotope tracing data.
Conclusion
The use of stable isotope-labeled this compound provides a robust and precise method for investigating the metabolic fate of myristate. The protocols and guidelines presented here offer a framework for designing and executing metabolic tracing experiments to gain deeper insights into fatty acid metabolism in various biological contexts. Careful experimental design, execution, and data analysis are paramount to obtaining high-quality, interpretable results.
Application Notes and Protocols for Assessing the Activity of Myristoyl-L-carnitine chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl-L-carnitine chloride is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It facilitates the transport of myristic acid, a 14-carbon saturated fatty acid, into the mitochondrial matrix for subsequent β-oxidation and ATP production.[1][2] Dysregulation of fatty acid metabolism is increasingly recognized as a hallmark of various diseases, including metabolic disorders and cancer.[3] Cancer cells, for instance, often exhibit altered metabolic pathways to sustain their rapid proliferation and survival.[3] this compound, as a key intermediate in fatty acid oxidation (FAO), is a valuable tool for investigating the role of lipid metabolism in these pathological states.[4] These application notes provide detailed protocols for cell-based assays to assess the biological activity of this compound, with a focus on its effects on cell viability, apoptosis, and mitochondrial function.
I. Assessment of Cytotoxicity and Cell Viability
A common initial step in evaluating the effect of any compound on cells is to determine its impact on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
A. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[5] The mitochondrial enzyme succinate (B1194679) dehydrogenase is primarily responsible for this conversion. The amount of formazan produced is directly proportional to the number of viable cells.
B. Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently pipette up and down to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
C. Data Presentation
| Concentration of this compound (µM) | Incubation Time (hours) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 24 | 1.2 ± 0.1 | 100 |
| 10 | 24 | 1.1 ± 0.09 | 91.7 |
| 50 | 24 | 0.8 ± 0.07 | 66.7 |
| 100 | 24 | 0.5 ± 0.05 | 41.7 |
| 0 (Vehicle Control) | 48 | 1.5 ± 0.12 | 100 |
| 10 | 48 | 1.3 ± 0.1 | 86.7 |
| 50 | 48 | 0.7 ± 0.06 | 46.7 |
| 100 | 48 | 0.3 ± 0.03 | 20.0 |
D. Experimental Workflow
References
Troubleshooting & Optimization
Preventing degradation of Myristoyl-L-carnitine chloride during storage
This technical support center provides guidance on the proper storage and handling of Myristoyl-L-carnitine chloride to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1][2] It has been shown to be stable for at least four years when stored at this temperature. For shorter durations, some suppliers recommend 4°C.
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store these solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Ensure the container is tightly sealed to prevent moisture absorption.
Q3: What is the primary degradation pathway for this compound?
A3: The main degradation pathway for this compound, like other acylcarnitines, is hydrolysis. This reaction breaks the ester bond, resulting in the formation of free L-carnitine and myristic acid.[4][5] This process is accelerated by prolonged exposure to room temperature and alkaline pH.
Q4: Is this compound sensitive to pH?
A4: Yes, this compound is sensitive to pH. It is relatively stable in neutral to acidic aqueous solutions. However, it becomes unstable at a pH greater than 9, where hydrolysis to L-carnitine and myristic acid is significantly increased.
Q5: Can I store this compound at room temperature?
A5: Storing this compound at room temperature for extended periods (more than 14 days) is not recommended as it can lead to hydrolysis.[4][5] The rate of degradation is logarithmic and depends on the acyl chain length, with shorter chains degrading faster.
Troubleshooting Guide
Q1: I accidentally left my solid this compound on the benchtop overnight. Is it still usable?
A1: While not ideal, a brief period at room temperature for the solid compound is unlikely to cause significant degradation, especially if the container was tightly sealed. However, for long-term experiments or sensitive assays, it is advisable to use a fresh vial or perform a quality control check if you have concerns about the compound's integrity.
Q2: My stock solution of this compound has been stored at -20°C for over a month. Can I still use it?
A2: For optimal results, it is recommended to use stock solutions stored at -20°C within one month.[3] Beyond this period, there is an increased risk of degradation. If the experiment is critical, preparing a fresh stock solution is the safest approach.
Q3: I am observing unexpected results in my cell-based assay. Could degradation of this compound be the cause?
A3: Yes, degradation could be a factor. If the compound has hydrolyzed, the effective concentration of this compound will be lower than expected. Additionally, the presence of free myristic acid could potentially influence cellular processes. It is recommended to prepare a fresh stock solution from a new vial of the compound and repeat the experiment.
Q4: My this compound is difficult to dissolve. What can I do?
A4: this compound is slightly soluble in water and methanol.[1] If you are experiencing solubility issues, gentle warming and sonication may aid in dissolution. Ensure you are using a suitable solvent as indicated on the product's technical data sheet.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution | -80°C | 6 months | [3] |
| Stock Solution | -20°C | 1 month | [3] |
Table 2: Stability of Acylcarnitines Under Different Conditions
| Condition | Observation | Impact on Myristoyl-L-carnitine | Reference |
| Prolonged Storage at Room Temperature (>14 days) | Hydrolysis to free carnitine and fatty acids. | Degradation expected. | [4][5] |
| pH > 9 | Unstable. | Increased rate of hydrolysis. | |
| Neutral to Acidic pH | Stable. | Minimal degradation. | |
| Repeated Freeze-Thaw Cycles | Potential for degradation. | Aliquoting of stock solutions is recommended. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., sterile water or methanol) to achieve the desired stock concentration.
-
Vortex briefly and sonicate in a water bath if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Assessment of this compound Stability by HPLC-MS
-
Sample Preparation:
-
Prepare a fresh solution of this compound at a known concentration in a relevant buffer or solvent.
-
Prepare a series of standards for both this compound and L-carnitine.
-
Incubate the test solution under the desired stress conditions (e.g., elevated temperature, different pH values).
-
At specified time points, take an aliquot of the test solution and quench any reaction by adding an appropriate solvent (e.g., methanol) and placing it on ice.
-
-
HPLC-MS Analysis:
-
Use a C18 analytical column for separation.
-
Employ a mobile phase gradient suitable for separating this compound, L-carnitine, and myristic acid.
-
Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for Myristoyl-L-carnitine and L-carnitine.
-
-
Data Analysis:
-
Quantify the peak areas of this compound and L-carnitine at each time point.
-
Calculate the percentage of this compound remaining and the percentage of L-carnitine formed over time to determine the degradation rate.
-
Mandatory Visualization
Caption: Hydrolysis of this compound.
Caption: Workflow for assessing compound stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Myristoyl-L-carnitine chloride in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Myristoyl-L-carnitine chloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is the ester of myristic acid and L-carnitine. Its primary biological role is to facilitate the transport of myristic acid, a long-chain fatty acid, across the inner mitochondrial membrane. This transport is a critical step for the subsequent beta-oxidation of the fatty acid to produce cellular energy in the form of ATP.
Q2: What is the solubility of this compound in aqueous solutions?
This compound is described as slightly soluble in water.[1] One supplier reports a solubility of up to 83.33 mg/mL (204.23 mM) in water, though this requires the use of ultrasonication to achieve.[2] Without mechanical assistance, achieving high concentrations in aqueous media, including cell culture media, can be challenging.
Q3: Why does this compound precipitate in my culture medium?
Precipitation of this compound in culture media is a common issue due to its limited aqueous solubility. This can be exacerbated by several factors including:
-
Concentration: Exceeding the solubility limit in the media.
-
Temperature: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect solubility.
-
pH: The pH of the culture medium can influence the charge and solubility of the molecule.
-
Interactions with Media Components: Interactions with salts, proteins, and other components in the complex culture medium can lead to precipitation over time.
Q4: Can I dissolve this compound directly in my cell culture medium?
Directly dissolving this compound in cell culture medium is generally not recommended, especially at higher concentrations, due to its poor solubility which can lead to precipitation and inaccurate dosing. It is advisable to prepare a concentrated stock solution in a suitable solvent and then dilute it into the culture medium.
Q5: What are the recommended methods to improve the solubility of this compound for cell culture experiments?
The most common and recommended method is to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA). BSA acts as a carrier protein, mimicking the physiological transport of fatty acids in the bloodstream and significantly improving solubility in culture media. Another potential method involves the use of cyclodextrins, such as methyl-β-cyclodextrin, which can encapsulate the hydrophobic acyl chain.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound in cell culture.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation Upon Addition to Media | - Concentration exceeds solubility limit.- Inadequate mixing. | - Lower the final concentration of this compound.- Prepare a complex with fatty acid-free BSA before adding to the media.- Ensure thorough but gentle mixing after dilution. |
| Precipitation Over Time in the Incubator | - Temperature shift affecting solubility.- Interaction with media components.- pH shift in the medium due to CO2 environment. | - Pre-warm the culture medium to 37°C before adding the compound.- Use a BSA-complexed solution, which is generally more stable.- Ensure the medium is adequately buffered for the incubator's CO2 concentration. |
| Cloudiness or Film Formation on the Culture Surface | - Formation of insoluble aggregates or micelles.- The fatty acid to BSA molar ratio is too high. | - Use ultrasonication briefly on the stock solution before dilution (if not using BSA).- Optimize the this compound to BSA molar ratio. A ratio of 2:1 to 5:1 is often a good starting point.- Ensure the BSA is fully dissolved and the complex is properly formed before adding to the media. |
| Cell Toxicity or Inconsistent Experimental Results | - High concentration of unbound this compound.- Toxicity from the solubilizing agent (e.g., DMSO, ethanol (B145695), cyclodextrin).- Precipitation leading to inaccurate dosing. | - Use a BSA complex to reduce the concentration of the free compound.- Perform a dose-response curve for the solubilizing agent alone to determine its non-toxic concentration range.- Visually inspect for precipitation before and during the experiment. If precipitation is observed, the results may be compromised. |
Quantitative Data Summary
The following table summarizes the solubility data for this compound.
| Solvent | Solubility | Molar Concentration | Conditions/Notes | Source |
| Water | Slightly soluble | - | General observation | [1] |
| Water | 83.33 mg/mL | 204.23 mM | Requires ultrasonication | [2] |
| Methanol | Slightly soluble | - | General observation | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Selection: For a high-concentration stock solution, consider using dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Dissolution:
-
Add the solvent to the powder to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
This protocol is adapted from general methods for preparing fatty acid-BSA complexes.
Materials:
-
This compound
-
Fatty acid-free BSA
-
Sterile phosphate-buffered saline (PBS) or serum-free culture medium
-
Sterile, conical tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a BSA Solution:
-
Weigh out fatty acid-free BSA and dissolve it in sterile PBS or serum-free medium to a concentration of 10% (w/v).
-
Gently rotate or stir the solution at 37°C until the BSA is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterile filter the BSA solution through a 0.22 µm filter.
-
-
Prepare this compound Stock:
-
Prepare a concentrated stock solution of this compound in ethanol or by directly dissolving the powder in the BSA solution with warming and vortexing. For this protocol, we will assume a stock solution in ethanol.
-
-
Complexation:
-
In a sterile conical tube, add the required volume of the 10% BSA solution.
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing or swirling. It is crucial to add the stock solution dropwise to prevent precipitation.
-
The molar ratio of this compound to BSA is important. A starting point could be a 3:1 to 5:1 molar ratio.
-
Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation. The solution should be clear.
-
-
Final Dilution:
-
The resulting this compound-BSA complex can be directly added to your cell culture medium to achieve the desired final concentration.
-
-
Control: Prepare a control solution containing the same concentration of BSA and the solvent used for the stock solution (if any) to account for any effects of the carrier and solvent on the cells.
Visualizations
Signaling Pathway: L-Carnitine Mediated Fatty Acid Transport
Caption: L-Carnitine shuttle system for long-chain fatty acid transport into the mitochondria.
Experimental Workflow: Preparation of this compound-BSA Complex
Caption: Workflow for preparing this compound-BSA complex.
References
Myristoyl-L-carnitine chloride Interference in Metabolic Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference from Myristoyl-L-carnitine chloride in metabolic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is the chloride salt of myristoyl-L-carnitine, a naturally occurring long-chain acylcarnitine.[1][2] Its primary biological role is to facilitate the transport of myristic acid (a 14-carbon saturated fatty acid) across the inner mitochondrial membrane for subsequent beta-oxidation and energy production.[3][4][5] This process is crucial for cellular energy metabolism, particularly in tissues that rely heavily on fatty acid oxidation, such as skeletal and cardiac muscle.[6][7]
Q2: Can this compound interfere with common metabolic assays?
While direct, compound-specific interference is not extensively documented in the literature, the biological activities of long-chain acylcarnitines like myristoyl-L-carnitine suggest a potential for indirect interference in several metabolic assays. These interferences are not typically due to direct chemical reactions with assay reagents but rather stem from the compound's effects on cellular metabolism and signaling.
Q3: What are the potential mechanisms of interference?
Potential mechanisms of interference can be categorized as follows:
-
Alterations in Mitochondrial Function: As a key substrate for mitochondrial beta-oxidation, high concentrations of myristoyl-L-carnitine can modulate mitochondrial respiration, which can impact assays measuring mitochondrial function, such as the Seahorse XF assay or tetrazolium-based viability assays (MTT, XTT).[8]
-
Induction of Pro-inflammatory Signaling: Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways, potentially involving Toll-like receptors (TLRs) and subsequent activation of NF-κB, JNK, and ERK.[9][10][11] This can lead to changes in cellular metabolism that may be independent of the intended experimental variable.
-
Generation of Reactive Oxygen Species (ROS): Inefficient or overloaded fatty acid oxidation can lead to the production of mitochondrial reactive oxygen species (ROS).[11] ROS can directly interact with assay reagents, particularly in colorimetric assays, leading to false-positive or false-negative results. For example, superoxide (B77818) can reduce tetrazolium salts (MTT, XTT) and lead to an overestimation of cell viability.[12]
-
Effects on Insulin (B600854) Signaling: Some studies suggest that long-chain acylcarnitines may negatively affect insulin signaling pathways, which could alter glucose uptake and metabolism, thereby influencing assays that measure glycolysis.[9][13]
Q4: Which assays are most likely to be affected?
Based on the potential mechanisms of interference, the following assays may be susceptible:
-
Cell Viability/Proliferation Assays:
-
MTT and XTT Assays: These assays rely on mitochondrial reductase activity. Alterations in mitochondrial function or the generation of superoxide can lead to inaccurate results.[12][14]
-
Resazurin-based Assays (e.g., AlamarBlue): Similar to tetrazolium salts, resazurin (B115843) reduction can be influenced by changes in cellular redox state.
-
-
Mitochondrial Function Assays:
-
Seahorse XF Analyzers: Measurements of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) can be directly influenced by the introduction of a fatty acid substrate like myristoyl-L-carnitine.
-
Mitochondrial Membrane Potential Assays (e.g., JC-1, TMRE): Changes in mitochondrial metabolism can affect the mitochondrial membrane potential.
-
-
Signaling Pathway Readouts:
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (MTT, XTT)
Symptoms:
-
Higher than expected cell viability, especially at high concentrations of this compound.
-
Inconsistent results between different viability assays (e.g., MTT vs. Trypan Blue).[14]
Troubleshooting Steps:
-
Perform a Control Experiment without Cells: To rule out direct chemical interaction, incubate this compound with the assay reagents in cell-free media.
-
Use a Dye-Exclusion Method for Confirmation: Compare your MTT/XTT results with a dye-exclusion method like Trypan Blue or Propidium Iodide staining, which directly measures cell membrane integrity and is less susceptible to metabolic interference.
-
Measure Reactive Oxygen Species (ROS): Use a fluorescent probe (e.g., DCFDA) to determine if this compound treatment is inducing ROS production in your cell model. Increased ROS can lead to artificial reduction of MTT/XTT.[12]
-
Include an Antioxidant Control: Co-treat cells with this compound and a known antioxidant (e.g., N-acetylcysteine) to see if it reverses the observed effect on the viability assay.
Issue 2: Altered Mitochondrial Respiration in Seahorse XF Assays
Symptoms:
-
Basal oxygen consumption rate (OCR) is significantly increased after the addition of this compound.
-
Difficulty in interpreting the effects of other compounds when this compound is present.
Troubleshooting Steps:
-
Establish a Baseline without the Compound: Run a control plate to establish the baseline OCR and ECAR of your cells in the absence of this compound.
-
Titrate the Concentration: Determine the optimal concentration of this compound that provides a stable and physiologically relevant increase in fatty acid oxidation without causing maximal stimulation or cellular stress.
-
Assess Mitochondrial Health: After exposure to this compound, perform a mitochondrial stress test to ensure that key parameters of mitochondrial function (e.g., maximal respiration, spare respiratory capacity) are not compromised in an unintended way.
-
Consider the Cellular Model: Be aware that the reliance on fatty acid oxidation varies between cell types. The effects of this compound will be more pronounced in cells that readily metabolize fatty acids.
Data Presentation
Table 1: Concentrations of L-carnitine and its Derivatives Used in Cited Studies
| Compound | Cell Line/System | Concentration Range | Observed Effect | Reference |
| L-carnitine | CD44+ Breast Cancer Stem Cells | 0.5 - 10 mM | Significant changes in proliferation at 2.5 and 5 mM. | [15] |
| L-carnitine hydrochloride | SH-SY-5Y and 1321N1 cells | 100 nM - 100 µM | Increased mitochondrial function. | [8] |
| L-C14 carnitine | RAW 264.7 cells | 5 - 25 µM | Stimulated expression and secretion of proinflammatory cytokines. | [10][11] |
| ST1326 (CPT1 inhibitor) | Chronic Lymphocytic Leukemia cells | 10 µM | Reduced cell proliferation. | [16] |
| L-carnitine | HepG2 cells | 1.25 - 10 mM | Dose-dependent inhibition of cell proliferation. | [17] |
Experimental Protocols
Protocol: Control Experiment for MTT Assay Interference
Objective: To determine if this compound directly reduces MTT in a cell-free system.
Materials:
-
This compound stock solution
-
Cell culture medium (the same used in your experiments)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plate
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Plate Setup:
-
Add 100 µL of cell culture medium to each well of a 96-well plate.
-
Create a serial dilution of this compound in the plate to match the concentrations used in your cell-based experiments. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the same duration.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Readout:
-
Read the absorbance at 570 nm.
-
Interpretation:
-
No significant absorbance above the vehicle control: this compound does not directly reduce MTT. Any interference in your cell-based assay is likely biological.
-
Significant absorbance above the vehicle control: this compound directly reduces MTT, and this assay is not suitable for measuring cell viability in the presence of this compound.
Visualizations
Caption: Myristoyl-L-carnitine's role in fatty acid transport into the mitochondria.
Caption: Troubleshooting workflow for suspected assay interference.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]
- 4. Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-carnitine exposure and mitochondrial function in human neuronal cells [pubmed.ncbi.nlm.nih.gov]
- 9. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
How to address Myristoyl-L-carnitine chloride clumping in powder form
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Myristoyl-L-carnitine chloride, focusing on the common issue of powder clumping.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder clumping?
A1: this compound is a hygroscopic compound, which means it has a strong affinity for moisture and will readily absorb it from the surrounding atmosphere[1][2]. This absorption of water molecules leads to the formation of liquid bridges between powder particles, causing them to stick together and form clumps or even a solid mass. The extent of clumping is often related to the ambient humidity and storage conditions.
Q2: Is clumped this compound still usable?
A2: Yes, in most cases, the compound is still usable, provided it has not been chemically degraded. The clumping is a physical change due to water absorption. However, it presents challenges in accurately weighing the desired amount. The recommended approach for using a clumped powder is to prepare a stock solution from the entire contents of the vial[3]. This method ensures that the total quantity of the compound is known, allowing for accurate dilutions for your experiments.
Q3: How should I store this compound to prevent clumping?
A3: Proper storage is critical. This compound should be stored at -20°C in a tightly sealed container to minimize exposure to moisture[4]. For long-term storage, placing the sealed vial inside a desiccator containing a drying agent (desiccant) at -20°C can provide an additional layer of protection.
Q4: What is the best way to handle the powder during an experiment to minimize clumping?
A4: To minimize moisture absorption while handling, it is crucial to work quickly. Allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder. Ideally, weighing and handling should be performed in a controlled environment with low humidity, such as a glove box or a glove bag with a dry inert atmosphere[5][6]. If such an environment is not available, have all necessary equipment ready to minimize the time the container is open.
Q5: How can I accurately weigh a clumped powder?
A5: Accurately weighing a hygroscopic and clumped powder is difficult. If you must weigh out a portion, you need to be extremely fast. However, the most reliable method is to dissolve the entire contents of the vial in a suitable solvent to create a stock solution of a known concentration[3]. You can then aliquot this stock solution for your experiments.
Q6: Can I de-clump the powder? If so, how?
A6: While you can mechanically break up larger clumps with a clean, dry spatula, this will increase the powder's surface area and potentially accelerate moisture absorption upon further exposure to air. This method is not ideal. A better approach, if the compound is stable, is to dry the clumped powder under a vacuum in the presence of a strong desiccant. However, the most practical and quantitatively accurate solution remains the preparation of a stock solution.
Troubleshooting Guide
This section provides a systematic approach to addressing issues with clumped this compound.
Problem: Powder has formed clumps or a solid mass.
Initial Assessment:
-
Evaluate the extent of clumping: Is it a few soft clumps, a hard mass, or has it become a dense, sticky solid?
-
Check the container seal: Was the cap tightly secured?
-
Review storage conditions: Was the product consistently stored at the recommended -20°C and protected from moisture?[4]
Solutions:
| Situation | Recommended Action | Rationale |
| Minor Clumping (Soft Aggregates) | 1. Equilibrate the vial to room temperature in a desiccator. 2. Briefly open and use a sterile, dry spatula to gently break the clumps. 3. Weigh the required amount as quickly as possible. 4. Tightly reseal the vial and store it properly. | For minor issues, quick mechanical separation can be sufficient. This minimizes the risk of altering the entire product if only a small amount is needed. |
| Significant Clumping (Hard Mass) | 1. Prepare a stock solution using the entire contents of the vial. 2. Choose a solvent in which this compound is soluble (e.g., slightly soluble in methanol)[4][7]. 3. Calculate the concentration based on the total weight of the product listed on the vial. 4. Aliquot the stock solution into smaller vials for single use to avoid repeated freeze-thaw cycles. | This is the most scientifically sound method for ensuring accurate dosing in experiments when the powder cannot be reliably weighed[3]. It bypasses the physical issue of clumping. |
| Product appears wet or has turned into a syrup | 1. Contact the supplier's technical support for advice. 2. Consider if the product's integrity may be compromised. 3. If you proceed, preparing a stock solution from the entire vial is the only viable option. | Severe moisture absorption may impact the compound's stability and purity. The supplier may provide specific guidance or a replacement. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Condition | Justification |
| Storage Temperature | -20°C[4] | Ensures chemical stability and minimizes moisture-related physical changes. |
| Container | Tightly sealed original vial[8] | Prevents exposure to ambient air and humidity. |
| Long-Term Storage | Store inside a desiccator with desiccant | Provides an extra layer of protection against moisture infiltration. |
| Handling Environment | Low humidity (e.g., glove box) or work quickly | Minimizes water absorption during weighing and transfer[5]. |
| Pre-use Equilibration | Allow vial to reach room temperature before opening | Prevents condensation of water vapor onto the cold powder. |
Experimental Protocols
Protocol 1: Handling and Weighing Hygroscopic this compound
Objective: To accurately weigh this compound while minimizing moisture absorption.
Materials:
-
Vial of this compound
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Desiccator
-
(Optional) Glove box or glove bag with inert gas supply
Procedure:
-
Equilibration: Transfer the sealed vial of this compound from the -20°C freezer to a desiccator at room temperature. Allow it to warm for at least 30-60 minutes.
-
Preparation: Prepare the analytical balance, weighing paper, and spatula. If using a glove box, ensure the environment is dry.
-
Weighing:
-
Place the weighing paper on the balance and tare.
-
Quickly open the vial, remove the desired amount of powder using the spatula, and place it on the weighing paper.
-
Immediately close the weighing chamber of the balance to get a stable reading.
-
Record the weight.
-
-
Resealing: Tightly reseal the this compound vial immediately after weighing.
-
Storage: Return the vial to -20°C storage.
Protocol 2: Preparation of a Stock Solution from Clumped this compound
Objective: To create a usable stock solution of known concentration from a vial of clumped powder.
Materials:
-
Vial of clumped this compound (note the total mass from the label)
-
Appropriate solvent (e.g., methanol, noting it is slightly soluble)[4][7]
-
Sterile volumetric flask
-
Pipettes or syringe
-
Vortex mixer or sonicator
-
Cryo-vials for aliquoting
Procedure:
-
Calculation: Determine the required volume of solvent to add to the entire vial to achieve the desired stock concentration. For example, if the vial contains 10 mg of powder and you want a 10 mM stock solution (M.W. 408.0 g/mol ), you would need to add approximately 2.45 mL of solvent.
-
Solvent Addition: Carefully add the calculated volume of solvent directly to the original vial containing the clumped powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator to aid dissolution. Visually inspect to ensure all solid material has dissolved.
-
Aliquoting: Once fully dissolved, transfer the stock solution into smaller, single-use aliquots in labeled cryo-vials.
-
Storage: Store the aliquots at -20°C or as recommended for the compound in solution. Note that aqueous solutions are not recommended to be stored for more than one day[4].
Visualizations
Caption: Troubleshooting workflow for clumped this compound.
Caption: Recommended workflow for handling hygroscopic powders.
Caption: Mechanism of moisture-induced powder clumping.
References
- 1. Efflorescent, Hygroscopic, and Deliquescent powders - Pharmacy Infoline [pharmacyinfoline.com]
- 2. researchgate.net [researchgate.net]
- 3. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Refining HPLC-MS protocols for accurate Myristoyl-L-carnitine chloride detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC-MS protocols for the accurate detection of Myristoyl-L-carnitine chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC-MS analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Peak Tailing: Secondary interactions between the positively charged quaternary amine of Myristoyl-L-carnitine and residual acidic silanols on the HPLC column packing material can cause peak tailing.[1] Column overload, where too much sample is injected, can also lead to peak distortion.[1][2] Peak Fronting: This is often a sign of column overload.[1] | For Peak Tailing: - Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3.0 or below can help to protonate the silanol (B1196071) groups, minimizing secondary interactions.[1] The use of mobile phase additives like formic acid is common for this purpose.[3] - Use an End-Capped Column: Employ a highly deactivated, end-capped C18 column to reduce the number of available silanol groups.[2] - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[1][2] For Peak Fronting: - Reduce Injection Volume and/or Concentration: This is the most direct way to address column overload.[1] |
| Low Signal Intensity or Sensitivity | Ion Suppression: Co-eluting compounds from the sample matrix can compete with Myristoyl-L-carnitine for ionization in the MS source, leading to a decreased signal.[4][5][6] This is a common issue in complex biological samples like plasma.[4] In-source Fragmentation: Myristoyl-L-carnitine can sometimes fragment within the ion source before mass analysis, leading to a weaker signal for the precursor ion. | For Ion Suppression: - Improve Chromatographic Separation: Optimize the HPLC gradient to separate Myristoyl-L-carnitine from interfering matrix components. - Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances before injection.[7] - Use an Internal Standard: A stable isotope-labeled internal standard, such as Myristoyl-L-carnitine-d3, can help to compensate for matrix effects.[8] For In-source Fragmentation: - Optimize MS Source Conditions: Adjust parameters such as capillary voltage and source temperature to minimize fragmentation in the ion source. |
| Inconsistent Retention Times | Mobile Phase Composition: Small variations in the mobile phase composition, especially the organic solvent concentration, can lead to shifts in retention time.[9][10] Evaporation of the organic component from the mobile phase reservoir can be a cause.[10] Column Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte retention, leading to retention time variability.[10] Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions between injections can cause retention time drift. | For Mobile Phase Issues: - Prepare Fresh Mobile Phase: Make fresh mobile phase for each analytical run. - Use a Solvent Mixer: If your HPLC system has a mixer, use it to ensure a consistent mobile phase composition. For Temperature Issues: - Use a Column Oven: A column oven will maintain a stable temperature and improve retention time reproducibility.[10] For Equilibration Issues: - Ensure Adequate Equilibration Time: Allow sufficient time for the column to re-equilibrate to the initial conditions before each injection. A general guideline is 5-10 column volumes. |
| High Background Noise | Contaminated Mobile Phase or HPLC System: Impurities in the mobile phase solvents or buildup of contaminants in the HPLC system can lead to high background noise. MS Source Contamination: A dirty ion source can also be a significant source of background noise. | For Mobile Phase/System Contamination: - Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and reagents. - Flush the System: Regularly flush the HPLC system with a strong solvent to remove contaminants. For MS Source Contamination: - Clean the Ion Source: Follow the manufacturer's instructions to clean the mass spectrometer's ion source periodically. |
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: In positive electrospray ionization (ESI) mode, Myristoyl-L-carnitine typically forms a protonated molecule [M+H]+. The most common precursor ion is m/z 372.4.[11][12] A characteristic product ion resulting from the neutral loss of trimethylamine (B31210) is observed at m/z 85.1.[11][13]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Myristoyl-L-carnitine | 372.4 | 85.1 |
Q2: What type of HPLC column is recommended for the analysis of this compound?
A2: A reversed-phase C18 column is commonly used for the separation of acylcarnitines, including Myristoyl-L-carnitine.[3] Using a column with end-capping is advisable to minimize peak tailing caused by interactions with residual silanols.[2]
Q3: How should I prepare my plasma samples for this compound analysis?
A3: A common and effective method for plasma sample preparation is protein precipitation. This typically involves adding a cold organic solvent, such as methanol (B129727) or acetonitrile, to the plasma sample in a 3:1 or 4:1 ratio (solvent to plasma). After vortexing and centrifugation, the clear supernatant containing the analytes can be collected for analysis.[3] The use of a stable isotope-labeled internal standard, like Myristoyl-L-carnitine-d3, added before precipitation, is highly recommended for accurate quantification.[8]
Q4: What are the key considerations for the stability and storage of this compound standards?
A4: this compound is generally stable as a solid when stored at -20°C.[14] Stock solutions are typically prepared in a solvent like methanol. For long-term storage of stock solutions, it is recommended to keep them at -80°C. It is important to minimize freeze-thaw cycles.[8] The stability of acylcarnitines in solution can be pH-dependent, with better stability in acidic to neutral conditions.[15]
Experimental Protocol: Quantitative Analysis of Myristoyl-L-carnitine in Human Plasma
This protocol provides a general framework for the quantitative analysis of Myristoyl-L-carnitine in human plasma using HPLC-MS/MS.
1. Materials and Reagents
-
This compound standard
-
Myristoyl-L-carnitine-d3 chloride (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Human plasma (control)
2. Standard and Internal Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of Myristoyl-L-carnitine-d3 chloride in methanol.
-
From the stock solutions, prepare a series of working standard solutions by serial dilution in methanol to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working internal standard solution (e.g., 100 ng/mL) in methanol.
3. Sample Preparation
-
To 100 µL of plasma sample, standard, or blank, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold methanol containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
4. HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: linear gradient to 95% B; 8-10 min: hold at 95% B; 10.1-12 min: return to 5% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
5. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Myristoyl-L-carnitine: 372.4 -> 85.1 Myristoyl-L-carnitine-d3: 375.4 -> 85.1 |
| Collision Energy | Optimize for your specific instrument, typically 20-30 eV |
Visualizations
Caption: Fatty Acid Beta-Oxidation Pathway.
Caption: HPLC-MS/MS Experimental Workflow.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 12. Myristoylcarnitine | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. International Journal of Pharmaceutical Compounding [ijpc.com]
Strategies to enhance the cellular uptake of Myristoyl-L-carnitine chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of Myristoyl-L-carnitine chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular uptake a concern?
This compound is a long-chain acylcarnitine.[1] These molecules are crucial for cellular energy metabolism, specifically the transport of long-chain fatty acids into the mitochondria for β-oxidation. However, its amphipathic nature, with a long hydrophobic acyl chain and a charged carnitine headgroup, can limit its passive diffusion across the cell membrane. Furthermore, its slight solubility in aqueous solutions can pose challenges for consistent delivery in cell culture experiments.[1]
Q2: What are the primary mechanisms for cellular uptake of acylcarnitines?
The cellular uptake of L-carnitine and its acyl derivatives is mediated by specific transporters. The primary high-affinity transporter is the Organic Cation/Carnitine Transporter 2 (OCTN2), which is dependent on a sodium ion gradient. A lower-affinity, high-capacity transport system, the amino acid transporter ATB0,+, also contributes to the uptake of carnitine and its derivatives. The expression and activity of these transporters can vary between cell types.
Q3: What are the common challenges encountered when working with this compound in cell culture?
Common challenges include:
-
Low aqueous solubility: This can lead to precipitation in culture media and inconsistent dosing.
-
Low cellular uptake: The inherent properties of the molecule and varying expression of transporters can result in insufficient intracellular concentrations.
-
Cytotoxicity: At higher concentrations, long-chain acylcarnitines can induce cellular stress, leading to apoptosis and necrosis. This is often associated with disruption of calcium homeostasis and activation of stress-related signaling pathways.
-
Interaction with serum proteins: this compound can bind to serum albumin, which can either facilitate or hinder its uptake depending on the experimental conditions and cell type.[2][3][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - Low aqueous solubility of the compound.[1] - High concentration of the compound. - Incompatibility with media components. | - Prepare a high-concentration stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. - Complex with bovine serum albumin (BSA) to increase solubility and mimic in vivo conditions. - Consider using a formulation strategy such as cyclodextrin (B1172386) encapsulation or liposomal delivery to improve solubility. |
| Low or inconsistent cellular uptake | - Inefficient passive diffusion across the cell membrane. - Low expression or activity of carnitine transporters (e.g., OCTN2) in the cell line being used. - Binding to components of the culture medium, reducing the free concentration available for uptake. | - Optimize incubation conditions: Vary the concentration and incubation time to determine the optimal uptake window. - Enhance transporter activity: Ensure the presence of a sodium gradient, as OCTN2 is sodium-dependent. - Utilize uptake enhancement strategies: Consider formulating this compound with liposomes, nanoparticles, or cyclodextrins. Alternatively, conjugate it with a cell-penetrating peptide. |
| Observed cytotoxicity at desired experimental concentrations | - Induction of cellular stress pathways (e.g., MAPK, ER stress) by high intracellular concentrations of long-chain acylcarnitines.[6] - Disruption of mitochondrial function and calcium homeostasis. | - Perform a dose-response curve: Determine the maximum non-toxic concentration using a cell viability assay such as the MTT assay.[7][8] - Reduce treatment duration: Shorter exposure times may be sufficient to achieve the desired biological effect without causing significant cell death. - Use a controlled-release formulation: Encapsulation in liposomes or nanoparticles can provide a more sustained and less toxic delivery of the compound. |
| Variability in experimental results | - Inconsistent preparation of this compound solutions. - Presence or absence of serum in the culture medium. Serum albumin can affect the availability and uptake of long-chain acylcarnitines.[3][4][5] - Cell passage number and confluency can affect transporter expression and overall cellular metabolism. | - Standardize solution preparation: Always prepare fresh stock solutions and ensure complete dissolution before diluting in the medium. - Control for serum effects: If possible, conduct experiments in serum-free media or use a consistent serum concentration across all experiments. Include appropriate controls to account for serum effects. - Maintain consistent cell culture practices: Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of the experiment. |
Strategies to Enhance Cellular Uptake
Several formulation strategies can be employed to improve the delivery of this compound into cells. The choice of strategy will depend on the specific experimental goals and cell type.
| Strategy | Principle | Potential Fold Increase in Uptake (Hypothetical) |
| Liposomal Formulation | Encapsulation within a lipid bilayer vesicle. The liposome (B1194612) can fuse with the cell membrane, releasing the cargo directly into the cytoplasm.[9][10] | 5 - 20 |
| Cyclodextrin Encapsulation | Formation of an inclusion complex where the hydrophobic myristoyl chain is inserted into the hydrophobic cavity of the cyclodextrin molecule, increasing its aqueous solubility and facilitating its transport to the cell surface. | 2 - 10 |
| Nanoparticle Delivery | Encapsulation within or conjugation to a nanoparticle carrier. The nanoparticle can be engineered for targeted delivery and can be taken up by cells through endocytosis.[9][11][12][13] | 10 - 50 |
| Cell-Penetrating Peptide (CPP) Conjugation | Covalent attachment of this compound to a short, polycationic or amphipathic peptide that can directly translocate across the plasma membrane.[14][15][][17][18] | 15 - >100 |
Experimental Protocols
Cellular Uptake Assay using LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of this compound.
Materials:
-
Cell culture plates (24-well)
-
This compound
-
Cell culture medium (with or without serum, as required)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Methanol (B129727) (LC-MS grade), ice-cold, containing an internal standard (e.g., deuterated Myristoyl-L-carnitine)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Seed cells in a 24-well plate and culture until they reach the desired confluency (typically 80-90%).
-
Prepare the treatment solution of this compound (or its formulated version) in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the treatment solution.
-
Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C.
-
To stop the uptake, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add 200 µL of ice-cold methanol containing the internal standard to each well.
-
Scrape the cells from the well bottom and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the concentration of this compound relative to the internal standard.[19][20][21][22][23]
-
In a parallel set of wells, determine the protein concentration or cell number to normalize the uptake data.
Cytotoxicity Assessment using MTT Assay
This protocol provides a method to assess the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the various concentrations of the test compound to the wells. Include untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours in the dark at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathways
Caption: Potential cellular stress pathways induced by this compound.
Experimental Workflow
Caption: Workflow for selecting and evaluating an uptake enhancement strategy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A direct role for serum albumin in the cellular uptake of long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. imrpress.com [imrpress.com]
- 6. Effect of carnitine on stress-induced lipid peroxidation in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Cell Delivery of Therapeutic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2008080367A1 - Liposome formulation and process for preparation thereof - Google Patents [patents.google.com]
- 11. sintef.no [sintef.no]
- 12. researchgate.net [researchgate.net]
- 13. Albumin-Phthalocyanine Nanoconjugates as Platforms for Enhanced Photodynamic Cancer Therapy | MDPI [mdpi.com]
- 14. Recent Advances and Trends in Chemical CPP–Drug Conjugation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sciex.com [sciex.com]
- 22. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to Purity Validation of Myristoyl-L-carnitine Chloride: TLC and its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) for validating the purity of Myristoyl-L-carnitine chloride, alongside established alternative methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This compound, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of myristic acid into the mitochondria for β-oxidation. Its purity is paramount for accurate in vitro and in vivo studies. This guide details experimental protocols and presents a comparative summary to aid researchers in selecting the most appropriate method for their needs.
Experimental Protocols
Validating Purity using Thin-Layer Chromatography (TLC)
This section details a general protocol for the analysis of this compound purity using TLC. It is important to note that the optimal conditions may require some empirical optimization in your specific laboratory setting.
Materials:
-
TLC Plates: Silica gel 60 F254 pre-coated plates
-
Sample Preparation: Dissolve this compound standard and the sample to be tested in a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol) to a concentration of approximately 1 mg/mL.
-
Developing Chamber: A glass tank with a lid.
-
Mobile Phase (Solvent System): A mixture of Chloroform:Methanol:Water (65:25:4, v/v/v). This solvent system is effective for separating polar lipids.
-
Visualization:
-
UV light (254 nm)
-
Iodine chamber
-
Dragendorff's reagent (for visualizing quaternary ammonium (B1175870) compounds)
-
Phosphomolybdic acid stain (for general lipid visualization)
-
Procedure:
-
Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark the points for sample application.
-
Sample Application: Using a capillary tube, spot a small amount of the dissolved standard and the test sample onto the marked points on the origin line. Allow the solvent to evaporate completely.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under UV light (254 nm). This compound, containing a chromophore, may be visible.
-
Place the dried plate in an iodine chamber. Most organic compounds will appear as brown spots.
-
Alternatively, spray the plate with Dragendorff's reagent. Quaternary ammonium compounds like carnitine derivatives will appear as orange or reddish-brown spots.
-
For general lipid detection, spray with phosphomolybdic acid and heat the plate. Lipids will appear as dark blue or green spots on a yellow-green background.
-
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Expected Results:
A pure sample of this compound should ideally show a single spot. The presence of additional spots indicates the presence of impurities. Potential impurities could include unreacted L-carnitine or by-products from the synthesis process. The estimated Rf value for this compound in the recommended solvent system would be in the range of 0.3 - 0.5, reflecting its moderate polarity. L-carnitine, being more polar, would have a lower Rf value, closer to the origin.
Alternative Purity Validation Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and highly reliable method for assessing the purity of this compound.
-
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Typical Setup: A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is typically achieved using a UV detector.
-
Advantages: High resolution, excellent quantitation capabilities, and suitability for routine quality control.
-
Disadvantages: Requires more expensive instrumentation and solvents compared to TLC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the analysis of acylcarnitines.[1][2][3]
-
Principle: Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows for the identification and quantification of compounds based on their mass-to-charge ratio.
-
Typical Setup: Similar to HPLC for the liquid chromatography part, coupled to a tandem mass spectrometer.
-
Advantages: Unmatched sensitivity and specificity, allowing for the detection of trace-level impurities and the confirmation of molecular identity.
-
Disadvantages: High initial instrument cost and complexity of operation.
Comparative Analysis
The choice of method for purity validation depends on the specific requirements of the research, including the need for quantitation, sensitivity, and available resources.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Adsorption chromatography on a planar surface | Partition chromatography in a column | Separation by chromatography followed by mass analysis |
| Resolution | Moderate | High | Very High |
| Sensitivity | µg range | ng to µg range | pg to ng range |
| Quantitation | Semi-quantitative | Quantitative | Quantitative |
| Speed | Fast (30-60 min per run) | Moderate (10-30 min per sample) | Moderate (10-30 min per sample) |
| Cost | Low | Moderate | High |
| Ease of Use | Simple | Requires training | Requires significant expertise |
| Primary Use | Rapid purity checks, reaction monitoring | Routine purity analysis, quality control | Trace analysis, impurity identification, metabolomics |
Visualizing the Context: Experimental Workflow and Biological Pathway
To provide a clearer understanding of the practical application and biological relevance of this compound, the following diagrams have been generated.
Caption: Workflow for TLC Purity Validation.
Caption: The Carnitine Shuttle Pathway.
References
A Comparative Analysis of Myristoyl-L-carnitine chloride and Palmitoyl-L-carnitine chloride for Researchers and Drug Development Professionals
An in-depth guide to the biochemical properties, mechanisms of action, and cellular effects of two key long-chain acylcarnitines, supported by experimental data and detailed protocols.
Myristoyl-L-carnitine chloride and Palmitoyl-L-carnitine chloride are long-chain acylcarnitines that play a crucial role in cellular energy metabolism. Both molecules are instrumental in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and ATP production. While structurally similar, differing only by the length of their fatty acyl chain (C14 for myristoyl and C16 for palmitoyl), this variation can lead to distinct biological activities and downstream cellular effects. This guide provides a comparative analysis of these two compounds, presenting available experimental data to inform researchers, scientists, and drug development professionals.
Biochemical and Physicochemical Properties
A fundamental comparison begins with the basic molecular and physical characteristics of this compound and Palmitoyl-L-carnitine chloride. These properties are summarized in the table below.
| Property | This compound | Palmitoyl-L-carnitine chloride |
| Synonyms | Tetradecanoyl-L-carnitine chloride, L-Myristoylcarnitine chloride | Hexadecanoyl-L-carnitine chloride, L-Palmitoylcarnitine chloride |
| Molecular Formula | C₂₁H₄₂ClNO₄ | C₂₃H₄₆ClNO₄[1] |
| Molecular Weight | 408.0 g/mol | 436.07 g/mol [1] |
| Appearance | White to off-white powder | White crystalline powder[1] |
| Solubility | Information not available in search results | Soluble in water with heat or sonication.[1] |
| Storage Conditions | Store at -20°C | Store at -20°C |
Core Mechanism of Action: Fatty Acid Transport
Both Myristoyl-L-carnitine and Palmitoyl-L-carnitine are central to the carnitine shuttle system, a vital process for cellular energy production from long-chain fatty acids. This fundamental mechanism is consistent for both molecules and is a prerequisite for their subsequent metabolic and signaling roles.
The carnitine shuttle facilitates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs.
Comparative Effects on Mitochondrial Function
The primary role of these acylcarnitines in fatty acid metabolism directly impacts mitochondrial function. However, at varying concentrations, they can exert different effects on key mitochondrial parameters such as membrane potential and the production of reactive oxygen species (ROS).
Mitochondrial Membrane Potential (ΔΨm)
| Compound | Concentration | Effect on ΔΨm | Cell Type | Reference |
| Palmitoyl-L-carnitine | 1 µM | Slight hyperpolarization | Saponin-treated rat ventricular myocytes | [2] |
| 5 µM | Slight hyperpolarization | Saponin-treated rat ventricular myocytes | [2] | |
| 10 µM | Depolarization | Saponin-treated rat ventricular myocytes | [2] | |
| Myristoyl-L-carnitine | - | No quantitative data available in search results | - | - |
At lower concentrations (1 and 5 µM), Palmitoyl-L-carnitine appears to enhance mitochondrial respiration, leading to a slight increase in membrane potential.[2] However, a higher concentration (10 µM) induces mitochondrial depolarization, which can be a sign of mitochondrial dysfunction.[2]
Reactive Oxygen Species (ROS) Production
| Compound | Concentration | Effect on ROS Production | Cell Type | Reference |
| Palmitoyl-L-carnitine | 10 µM | Increased ROS generation | Saponin-treated rat ventricular myocytes | [2] |
| Myristoyl-L-carnitine | - | No quantitative data available in search results | - | - |
The depolarization of the mitochondrial membrane induced by higher concentrations of Palmitoyl-L-carnitine is associated with an increase in the production of reactive oxygen species.[2]
Modulation of Intracellular Signaling Pathways
Beyond their metabolic roles, both Myristoyl-L-carnitine and Palmitoyl-L-carnitine can influence intracellular signaling cascades, notably those involving calcium (Ca²⁺) and Protein Kinase C (PKC).
Calcium (Ca²⁺) Signaling
| Compound | Concentration | Effect on Intracellular Ca²⁺ | Cell Type | Reference |
| Palmitoyl-L-carnitine | 5-20 µM | Dose-dependent increase in [Ca²⁺]i | Freshly isolated adult rat cardiomyocytes | [3] |
| 1.0 µM | ~8-fold increase in L-type Ca²⁺ channel open probability (initial effect) | Porcine ventricular sarcolemma in planar lipid bilayers | ||
| >1.0 µM | Decrease in L-type Ca²⁺ channel open probability (later effect) | Porcine ventricular sarcolemma in planar lipid bilayers | ||
| Myristoyl-L-carnitine | - | No quantitative data available in search results | - | - |
Palmitoyl-L-carnitine has been shown to modulate intracellular calcium concentrations through various mechanisms. It can induce a dose-dependent increase in intracellular calcium in cardiomyocytes.[3] Furthermore, it exhibits a biphasic effect on L-type calcium channels, with an initial activation followed by inhibition at higher concentrations or over time.
Protein Kinase C (PKC) Signaling
Both Myristoyl-L-carnitine and Palmitoyl-L-carnitine have been implicated in the modulation of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction pathways.
Palmitoyl-L-carnitine has been identified as an inhibitor of PKC. While direct quantitative comparisons are not available, studies on myristoylated peptides (peptides with a myristoyl group attached) suggest that myristoylation can influence PKC activity, though the effects can be complex and substrate-dependent.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings presented. Below are summaries of protocols for key experiments cited in this guide.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The lipophilic cationic dye, JC-1, is commonly used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Protocol Summary (JC-1 Assay):
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Treatment: Treat cells with varying concentrations of this compound or Palmitoyl-L-carnitine chloride for the desired duration. Include a positive control for depolarization (e.g., CCCP).
-
Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with an assay buffer to remove excess dye.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader. For ratiometric analysis, measure both the green fluorescence (emission ~529 nm) from JC-1 monomers and the red fluorescence (emission ~590 nm) from J-aggregates. The ratio of red to green fluorescence is then calculated to determine the change in ΔΨm.
Measurement of Reactive Oxygen Species (ROS)
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) is commonly used to measure intracellular ROS. Once inside the cell, esterases cleave the acetate (B1210297) groups, and ROS oxidize the resulting DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol Summary (DCFDA Assay):
-
Cell Culture and Treatment: Culture and treat cells with the acylcarnitines as described for the ΔΨm assay. Include a positive control for ROS induction (e.g., H₂O₂).
-
Staining: After treatment, incubate the cells with DCFDA solution (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with an appropriate buffer to remove excess dye.
-
Analysis: Measure the fluorescence intensity of DCF (excitation ~485 nm, emission ~535 nm) using a fluorescence microscope, flow cytometer, or microplate reader.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Principle: Ratiometric fluorescent indicators like Fura-2 AM are used to measure intracellular calcium concentrations. The acetoxymethyl (AM) ester form allows the dye to enter the cell, where it is cleaved by esterases to the active Fura-2. The excitation wavelength of Fura-2 shifts upon binding to Ca²⁺, allowing for a ratiometric measurement that is independent of dye concentration.
Protocol Summary (Fura-2 AM Assay):
-
Cell Culture and Loading: Culture cells on coverslips or in a suitable imaging plate. Load the cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.
-
De-esterification: Wash the cells and allow for an additional 30 minutes for complete de-esterification of the dye.
-
Imaging: Mount the cells on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at ~340 nm (Ca²⁺-bound Fura-2) and ~380 nm (Ca²⁺-free Fura-2), and collect the emission at ~510 nm.
-
Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.
Conclusion and Future Directions
The available evidence suggests that while both this compound and Palmitoyl-L-carnitine chloride are essential for mitochondrial fatty acid oxidation, their effects on cellular function can differ, particularly at supraphysiological concentrations. Palmitoyl-L-carnitine has been more extensively studied, with clear concentration-dependent effects on mitochondrial membrane potential, ROS production, and calcium signaling.
A significant knowledge gap exists regarding the specific quantitative effects of Myristoyl-L-carnitine on these same cellular parameters. Direct comparative studies are warranted to elucidate the chain-length-dependent effects of these acylcarnitines. Such research would be invaluable for understanding their distinct roles in both normal physiology and in pathological conditions characterized by altered fatty acid metabolism, such as cardiovascular diseases, metabolic syndrome, and certain neurodegenerative disorders. For drug development professionals, a clearer understanding of these differences could inform the design of targeted therapeutic strategies that modulate specific acylcarnitine-dependent pathways.
References
A Comparative Guide to Myristoyl-L-carnitine Chloride and Other Long-Chain Acylcarnitines in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Myristoyl-L-carnitine chloride and other long-chain acylcarnitines (LCACs), focusing on their performance and effects in metabolic studies. The information is compiled from various experimental data to assist in the selection of appropriate molecules for research and therapeutic development.
Long-chain acylcarnitines are crucial intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] Dysregulation of LCAC metabolism is implicated in various metabolic disorders, including insulin (B600854) resistance, cardiovascular disease, and fatty acid oxidation disorders.[2] This guide focuses on Myristoyl-L-carnitine (C14), Palmitoyl-L-carnitine (C16), and Stearoyl-L-carnitine (C18), three key players in this class of molecules.
Comparative Efficacy in Modulating Key Metabolic Pathways
The differential effects of this compound and other LCACs on crucial metabolic enzymes and pathways are summarized below. These differences can be attributed to their varying fatty acid chain lengths, which influence their interaction with enzymes and cellular membranes.
Inhibition of Carnitine Palmitoyltransferase 1 (CPT1)
Table 1: Comparative Inhibition of Carnitine Palmitoyltransferase 1 (CPT1)
| Compound | IC50 Value | Tissue/Organism | Reference |
| Perhexiline | 77 µM | Rat Heart Mitochondria | [5] |
| Perhexiline | 148 µM | Rat Hepatic Mitochondria | [5] |
| Amiodarone | 228 µM | Rat Cardiac Mitochondria | [5] |
| Palmitoyl-L-carnitine | 55% inhibition (at unspecified concentration) | Normal Human Muscle Homogenates | [6] |
Note: Direct IC50 values for this compound, Palmitoyl-L-carnitine, and Stearoyl-L-carnitine from a single comparative study are not available in the reviewed literature. The data presented provides context from related compounds and studies.
Impact on Fatty Acid Oxidation (FAO)
LCACs are direct substrates for mitochondrial β-oxidation. The rate of their oxidation can vary depending on the chain length of the fatty acid. Oral supplementation with L-carnitine has been shown to increase the oxidation of long-chain fatty acids.[7] In patients with primary carnitine deficiency, L-carnitine treatment significantly improves the total fatty acid oxidation rate during exercise.[8]
Table 2: Effect of L-carnitine Supplementation on Fatty Acid Oxidation Rates
| Condition | Treatment | Fatty Acid Oxidation Rate (µmol x kg⁻¹ x min⁻¹) | Percentage Increase | Reference |
| Primary Carnitine Deficiency | Without L-carnitine | 8.5 ± 4.6 | - | [8] |
| Primary Carnitine Deficiency | With L-carnitine | 12.3 ± 3.7 | 44.7% | [8] |
| Healthy Adults | Before L-carnitine | Baseline | - | [7] |
| Healthy Adults | After L-carnitine (3g/day for 10 days) | Significant Increase in ¹³CO₂ exhalation | Not quantified | [7] |
Induction of Metabolic Stress
Elevated levels of LCACs are associated with cellular stress, including the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines. This is a critical consideration in the context of metabolic diseases where LCACs can accumulate.
Reactive Oxygen Species (ROS) Production
Studies have shown that specific LCACs can induce ROS production in various cell types. For example, Myristoyl-L-carnitine has been observed to increase total cellular ROS.
Pro-inflammatory Cytokine Release
LCACs can stimulate the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from muscle cells (myotubes). This effect appears to be dependent on the chain length of the acylcarnitine. L-carnitine, on the other hand, has been shown to block TNF-α-induced myotube atrophy.[9]
Table 3: Comparative Effects of Long-Chain Acylcarnitines on Metabolic Stress Markers
| Acylcarnitine | Cell Type | Parameter Measured | Observation | Reference |
| Myristoyl-L-carnitine (C14) | RAW 264.7 macrophages | Total Cellular ROS | Increased | |
| Palmitoyl-L-carnitine (C16) | C2C12 myotubes | IL-6 release | Dose-dependent increase | |
| L-carnitine | C2C12 myotubes | TNF-α-induced atrophy | Blocked | [9] |
Experimental Protocols
Measurement of Fatty Acid Oxidation Rate
A common method to determine the rate of fatty acid oxidation involves the use of radiolabeled fatty acids, such as [¹⁴C]palmitic acid.
Protocol:
-
Cell Culture: Plate cells (e.g., C2C12 myotubes) in a suitable culture vessel and allow them to differentiate.
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with the test compounds (e.g., Myristoyl-L-carnitine, Palmitoyl-L-carnitine) at various concentrations for a specified time.
-
Incubation with Radiolabeled Substrate: Add the reaction medium containing [¹⁴C]palmitic acid complexed to bovine serum albumin (BSA) and L-carnitine.
-
CO₂ Trapping: Incubate the cells in a sealed system containing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or phenylethylamine).
-
Measurement: After incubation, measure the radioactivity trapped on the filter paper using a scintillation counter. The amount of ¹⁴CO₂ produced is proportional to the rate of fatty acid oxidation.
Measurement of Reactive Oxygen Species (ROS) Production
Cellular ROS production can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., C2C12 myotubes) and treat them with different concentrations of the test acylcarnitines for the desired duration.
-
Loading with Fluorescent Probe: Wash the cells and incubate them with DCFH-DA in a serum-free medium in the dark. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The increase in fluorescence is proportional to the amount of ROS produced.
Signaling Pathways and Experimental Workflows
Fatty Acid Transport and β-Oxidation Pathway
The transport of long-chain fatty acids into the mitochondria is a critical step for their oxidation. This process, known as the carnitine shuttle, involves the concerted action of CPT1, carnitine-acylcarnitine translocase (CACT), and CPT2.
Caption: The carnitine shuttle system for fatty acid transport.
Experimental Workflow for Comparing Acylcarnitine Effects
This workflow outlines the steps to compare the metabolic effects of different long-chain acylcarnitines in a cell-based model.
Caption: Workflow for comparing LCAC metabolic effects.
Acylcarnitine-Induced Inflammatory Signaling
Long-chain acylcarnitines can activate intracellular signaling pathways that lead to the production of pro-inflammatory cytokines. This diagram illustrates a potential pathway involving the activation of MAP kinases.
Caption: LCAC-induced pro-inflammatory signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of oral L-carnitine supplementation on in vivo long-chain fatty acid oxidation in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Gold Standard: Employing Deuterium-Labeled Myristoyl-L-carnitine chloride for Precise Quantification in Bioanalysis
For researchers, scientists, and drug development professionals engaged in metabolic studies and quantitative bioanalysis, the accuracy and reliability of analytical methods are paramount. When quantifying Myristoyl-L-carnitine, a long-chain acylcarnitine implicated in various metabolic pathways and disorders, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of deuterium-labeled Myristoyl-L-carnitine chloride with alternative internal standards, supported by experimental data and detailed protocols, to aid in the selection of the most robust analytical strategy.
Stable isotope-labeled (SIL) internal standards are widely recognized as the superior choice for quantitative mass spectrometry, and deuterium-labeled compounds are a prevalent and cost-effective option.[1] Deuterium-labeled this compound is chemically identical to the endogenous analyte, with the key difference being the substitution of hydrogen atoms with their heavier deuterium (B1214612) isotopes. This subtle modification allows the internal standard to closely mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction to ionization and detection. This co-elution and similar ionization response are crucial for accurately correcting variations that can occur during sample preparation and analysis.[2]
Performance Comparison: Deuterium-Labeled vs. Alternative Internal Standards
The primary alternatives to a deuterium-labeled internal standard for Myristoyl-L-carnitine analysis are structural analogs (e.g., a different acylcarnitine with a similar chain length) or a different class of compound altogether. While more accessible, these alternatives often fail to adequately compensate for the specific matrix effects and ionization suppression or enhancement experienced by the analyte.
| Performance Parameter | Deuterium-Labeled this compound (IS) | Structural Analog (e.g., Pentadecanoyl-L-carnitine) (IS) | Rationale & Supporting Data |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | The near-identical chemical and physical properties of the deuterium-labeled IS ensure it experiences the same matrix effects as the analyte, leading to more accurate quantification. Studies have shown that for other analytes, switching from a structural analog to a deuterated internal standard significantly improves accuracy, with mean bias improving from 96.8% to 100.3% in one case.[2] |
| Precision (%RSD) | Typically < 10% | Can be > 15% | The co-eluting nature of the deuterium-labeled IS allows for better correction of variability in injection volume and instrument response. For the immunosuppressant sirolimus, the coefficient of variation (CV) dropped from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterium-labeled standard.[2] |
| Matrix Effect Compensation | High (typically 85-115% recovery) | Moderate to Low | Deuterium-labeled internal standards co-elute with the analyte, experiencing the same ionization suppression or enhancement. A study on acylcarnitines in human urine demonstrated that deuterium-labeled internal standards corrected for matrix effects in the range of 87.8-103%.[1] Structural analogs, with different retention times, may be affected differently by the sample matrix. |
| Chromatographic Behavior | Co-elutes with the analyte | Different retention time | The minimal structural difference in deuterium-labeled standards results in nearly identical chromatographic retention times, which is crucial for effective matrix effect correction. |
| Cost & Availability | Higher cost, commercially available | Lower cost, readily available | The synthesis of stable isotope-labeled compounds is more complex and expensive than that of structural analogs. |
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of Myristoyl-L-carnitine in biological matrices. The following protocols provide a detailed methodology for such an analysis.
I. Sample Preparation (Protein Precipitation)
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum).[2]
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL working solution of deuterium-labeled this compound in methanol.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
II. LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Myristoyl-L-carnitine) | Precursor Ion (Q1): m/z 372.3 -> Product Ion (Q3): m/z 85.1 |
| MRM Transition (d3-Myristoyl-L-carnitine) | Precursor Ion (Q1): m/z 375.3 -> Product Ion (Q3): m/z 85.1 |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500°C |
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.
References
Assessing the Specificity of Myristoyl-L-carnitine Chloride's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myristoyl-L-carnitine chloride, a naturally occurring long-chain acylcarnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of myristic acid into the mitochondria for β-oxidation.[1][2] Beyond this fundamental role, emerging research indicates its involvement in a variety of other biological processes, including inflammatory signaling and apoptosis.[3][4] This guide provides a comparative analysis of the biological effects of this compound against other long-chain acylcarnitines, supported by experimental data and detailed protocols to aid in the assessment of its specificity.
Comparative Analysis of Biological Effects
The biological activities of long-chain acylcarnitines are significantly influenced by the length of their acyl chain. While they share the common function of participating in fatty acid metabolism, their potency and engagement in other signaling pathways can differ.
Pro-inflammatory Effects:
Myristoyl-L-carnitine has been shown to induce pro-inflammatory responses in a chain length-dependent manner. Studies on murine macrophages (RAW 264.7 cells) have demonstrated that L-C14 carnitine (Myristoyl-L-carnitine) stimulates the expression and secretion of pro-inflammatory cytokines.[4] This effect is mediated, at least in part, through the activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5] The pro-inflammatory effects appear to be dependent on the MyD88 adaptor protein, a key component in many pattern recognition receptor signaling pathways.[4]
Mitochondrial and Cellular Effects:
Long-chain acylcarnitines can impact mitochondrial function and overall cell viability. High concentrations of palmitoylcarnitine (B157527) have been shown to induce mitochondrial dysfunction and apoptosis in certain cancer cell lines.[1][7][8][9][10] For example, in PC3 prostate cancer cells, palmitoylcarnitine at concentrations above 50 μM significantly decreased cell viability.[11] In contrast, non-cancerous PNT1A cells showed no toxic effects at similar concentrations.[11] This suggests a potential for cancer cell-specific cytotoxicity.
While direct comparative studies on the cytotoxic effects of Myristoyl-L-carnitine versus other long-chain acylcarnitines with specific EC50 values are limited, the principle that elevated levels of long-chain acylcarnitines can be detrimental to cellular health, particularly in the context of metabolic stress, is well-established.[12]
Quantitative Data Summary
The following table summarizes available quantitative data for the biological effects of Myristoyl-L-carnitine and a common comparator, Palmitoyl-L-carnitine. It is important to note that direct comparative studies with standardized assays are limited, and thus the data is compiled from different sources.
| Compound | Biological Effect | Cell Type | Parameter | Value | Reference |
| Myristoyl-L-carnitine (L-C14) | Pro-inflammatory Response (COX-2 Induction) | RAW 264.7 Macrophages | Qualitative Induction (at 25 µM) | Chain-length dependent effect observed | [4] |
| Myristoyl-L-carnitine (L-C14) | Pro-inflammatory Response (Cytokine Secretion) | RAW 264.7 Macrophages | Dose-dependent increase (5-25 µM) | Not quantified with EC50 | [4] |
| Palmitoyl-L-carnitine (C16) | Cytotoxicity | PC3 Prostate Cancer Cells | Cell Viability | Significant decrease at >50 µM | [11] |
| Palmitoyl-L-carnitine (C16) | Cytotoxicity | PNT1A Normal Prostate Cells | Cell Viability | No significant effect up to 100 µM | [11] |
| Palmitoyl-L-carnitine (C16) | Apoptosis Induction | HT29 Colon Cancer Cells | Apoptosis | Increased in the presence of flavone (B191248) | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assessment using MTT Assay
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8][12][13]
Materials:
-
Cells in culture
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8][12]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound or other long-chain acylcarnitines for the desired time period (e.g., 24-48 hours). Include a vehicle control.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Following incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8][12]
-
Incubate the plate, shaking, for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[13]
Measurement of IL-6 Secretion by ELISA
This protocol quantifies the amount of Interleukin-6 (IL-6) secreted by cells into the culture medium.[3][9][10][14][15]
Materials:
-
Cell culture supernatants from treated and control cells
-
Human or Murine IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and IL-6 standards to the appropriate wells and incubate for 2 hours at room temperature.[9][10]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[9][10]
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-60 minutes at room temperature.[9][10]
-
Wash the plate.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.[14][15]
-
Measure the absorbance at 450 nm using a microplate reader.[14]
Western Blot Analysis of JNK and ERK Phosphorylation
This protocol is used to detect the phosphorylation status of JNK and ERK kinases as a measure of their activation.[16][17][18][19]
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-JNK, total-JNK, phospho-ERK, total-ERK)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the lysates using a BCA assay.[16]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[16]
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[17][19]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of JNK and ERK overnight at 4°C.[17]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[19]
Visualizations
Signaling Pathway Diagram
Caption: Pro-inflammatory signaling pathway activated by Myristoyl-L-carnitine.
Experimental Workflow Diagram
Caption: Workflow for comparing the biological effects of different acylcarnitines.
Conclusion
This compound is a key metabolite in fatty acid oxidation with emerging roles in cellular signaling. While it shares pro-inflammatory and potential cytotoxic properties with other long-chain acylcarnitines like palmitoylcarnitine, the specificity and potency of these effects appear to be dependent on the acyl chain length. The provided data and experimental protocols offer a framework for researchers to further investigate the specific biological functions of this compound and to delineate its effects from those of other related molecules. Further quantitative, head-to-head comparative studies are warranted to fully elucidate the unique biological signature of this compound.
References
- 1. Increased mitochondrial palmitoylcarnitine/carnitine countertransport by flavone causes oxidative stress and apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Mitochondrial dysfunction in inflammatory bowel disease alters intestinal epithelial metabolism of hepatic acylcarnitines [jci.org]
- 4. Increased acylcarnitines in infant heart failure indicate fatty acid oxidation inhibition: towards therapeutic options? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-carnitine regulated Nrf2/Keap1 activation in vitro and in vivo and protected oxidized fish oil-induced inflammation response by inhibiting the NF-κB signaling pathway in Rhynchocypris lagowski Dybowski - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The fatty acid derivative palmitoylcarnitine abrogates colorectal cancer cell survival by depleting glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fatty acid derivative palmitoylcarnitine abrogates colorectal cancer cell survival by depleting glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ester derivative Palmitoylcarnitine abrogates cervical cancer cell survival by enhancing lipotoxicity and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ester derivative Palmitoylcarnitine abrogates cervical cancer cell survival by enhancing lipotoxicity and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absorption enhancement, structural changes in tight junctions and cytotoxicity caused by palmitoyl carnitine in Caco-2 and IEC-18 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Production of IL-6 and Phagocytosis Are the Most Resilient Immune Functions in Metabolically Compromised Human Monocytes [frontiersin.org]
- 16. Production of IL-6 and Phagocytosis Are the Most Resilient Immune Functions in Metabolically Compromised Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. The pro-inflammatory cytokine, interleukin-6, enhances the polarization of alternatively activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fate of Myristoyl-L-carnitine Chloride and Other Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of Myristoyl-L-carnitine chloride and other fatty acid esters. It is designed to be an objective resource, presenting supporting experimental data and detailed methodologies to aid in research and drug development.
Introduction to Acylcarnitines and their Metabolic Significance
Acylcarnitines are esters of carnitine and fatty acids, essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in cellular energy production.[1] The length of the fatty acid chain dictates the specific metabolic pathway and physiological role of the acylcarnitine. Myristoyl-L-carnitine, a 14-carbon long-chain acylcarnitine, is an important intermediate in fatty acid metabolism.[2] Dysregulation of acylcarnitine metabolism has been implicated in various metabolic disorders, making these molecules important biomarkers and potential therapeutic targets.[3]
Comparative Quantitative Data
While direct, side-by-side quantitative data on the metabolic rates of Myristoyl-L-carnitine versus other long-chain acylcarnitines under identical experimental conditions is sparse in publicly available literature, this section summarizes key findings on their differential effects, particularly on inflammatory signaling. The subsequent sections provide detailed experimental protocols that can be employed to generate such comparative data.
Table 1: Differential Pro-inflammatory Effects of Long-Chain Acylcarnitines
| Feature | Myristoyl-L-carnitine (C14) | Palmitoyl-L-carnitine (C16) | Other Acylcarnitines | Reference |
| COX-2 Induction | Dose-dependent induction in RAW 264.7 macrophages. | Elicits an increase in phosphorylation of p38, JNK, and ERK in C2C12 myotubes. | Chain length-dependent induction of COX-2. | |
| Cytokine Secretion | Stimulates dose-dependent secretion of pro-inflammatory cytokines (e.g., TNFα, MIP2, MCP1) in RAW 264.7 cells. | Activates skeletal muscle cell stress pathways, which can lead to myokine release. | - | [4] |
| MAPK Pathway Activation | Induces phosphorylation of JNK and ERK in RAW 264.7 cells. | Increases phosphorylation of p38, JNK, and ERK in C2C12 myotubes. | - | [4] |
| Intracellular Calcium | Has the potential to rapidly increase intracellular calcium. | Can activate skeletal muscle cell stress pathways, some of which are calcium-dependent. | - | [4] |
Experimental Protocols
This section details key experimental methodologies for investigating the metabolic fate of this compound and other fatty acid esters.
Acylcarnitine Profiling using LC-MS/MS
Objective: To quantify the intracellular and extracellular concentrations of various acylcarnitine species.
Methodology:
-
Sample Preparation:
-
For cultured cells, lyse the cells and precipitate proteins using organic solvents (e.g., methanol, acetonitrile).
-
For plasma or tissue homogenates, perform protein precipitation.
-
To the supernatant, add internal standards (isotope-labeled acylcarnitines).
-
Derivatize the samples if necessary to improve signal intensity (e.g., with 3-nitrophenylhydrazine).[5]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for targeted quantification of specific acylcarnitines, monitoring for the characteristic product ion at m/z 85.[7]
-
-
Data Analysis:
-
Generate standard curves for each acylcarnitine species using reference standards.
-
Quantify the concentration of each acylcarnitine in the samples by comparing their peak areas to the standard curves and normalizing to the internal standard.
-
Fatty Acid Oxidation (FAO) Assay using Radiolabeled Substrates
Objective: To measure the rate of β-oxidation of a specific fatty acid.
Methodology:
-
Cell Culture and Treatment:
-
Trapping of Radiolabeled CO₂:
-
During the incubation period, the radiolabeled fatty acid will be oxidized, releasing ¹⁴CO₂.
-
Trap the evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH) placed in a separate well or a sealed trapping apparatus within the culture vessel.[8]
-
-
Measurement of Acid-Soluble Metabolites (ASMs):
-
After incubation, lyse the cells with an acid solution (e.g., perchloric acid) to stop the metabolic reactions and separate the acid-soluble fraction (containing ¹⁴C-labeled intermediates of β-oxidation) from the acid-insoluble fraction (containing unincorporated ¹⁴C-fatty acid).[9]
-
-
Quantification:
-
Measure the radioactivity in the CO₂ trapping solution and the acid-soluble fraction using a scintillation counter.
-
Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into CO₂ and ASMs per unit of time, normalized to the total protein content of the cell lysate.
-
Mitochondrial Respiration Assay using Seahorse XF Analyzer
Objective: To assess the impact of different acylcarnitines on mitochondrial respiration in real-time.
Methodology:
-
Cell Seeding and Preparation:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Prior to the assay, replace the culture medium with a substrate-limited medium.
-
-
Assay Setup:
-
Prepare a utility plate with the different fatty acid substrates (e.g., Myristoyl-L-carnitine, Palmitoyl-L-carnitine) conjugated to BSA, and inhibitors of fatty acid oxidation (e.g., etomoxir) for injection.
-
Calibrate the Seahorse XF Analyzer sensor cartridge.
-
-
Real-time Measurement:
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the fatty acid substrate and monitor the change in OCR to determine the rate of fatty acid-driven respiration.
-
Inject inhibitors of the carnitine palmitoyltransferase (CPT) system, such as etomoxir, to confirm that the observed respiration is dependent on fatty acid oxidation.
-
Inject other mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) to assess overall mitochondrial function.
-
-
Data Analysis:
-
The Seahorse XF software calculates OCR in real-time.
-
Compare the OCR in cells treated with different acylcarnitines to determine their relative rates of oxidation and their impact on mitochondrial respiration.
-
Visualizing Metabolic and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.
Figure 1: Transport of Myristoyl-L-carnitine into the mitochondria for β-oxidation.
Figure 2: Pro-inflammatory signaling pathway activated by Myristoyl-L-carnitine.
Figure 3: Experimental workflow for a radiolabeled fatty acid oxidation assay.
Conclusion
This compound and other long-chain fatty acid esters play crucial roles in cellular metabolism. While they share the common pathway of mitochondrial β-oxidation, emerging evidence suggests they can have distinct effects on cellular signaling, particularly in activating pro-inflammatory responses. This guide provides a framework for the comparative analysis of these molecules, offering detailed experimental protocols for their quantitative assessment. Further research employing these methodologies is necessary to fully elucidate the differential metabolic fates and biological activities of various fatty acid esters, which will be critical for the development of novel therapeutic strategies for metabolic diseases.
References
- 1. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate Oxidation Assay in Cultured Cells: An In Vitro Assay to Quantify Substrate Oxidation in Cells by Measuring Radioactive Signals from Trapped CO2 [jove.com]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. agilent.com [agilent.com]
Control Experiments for Studying the Effects of Myristoyl-L-carnitine Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting control experiments to investigate the biological effects of Myristoyl-L-carnitine chloride. Due to a notable gap in publicly available, direct quantitative data for this compound's specific effects on key signaling pathways, this document presents a comparative analysis based on functionally related long-chain acylcarnitines and the parent compound, L-carnitine. The experimental protocols provided are established methods that can be adapted for the direct study of this compound.
Introduction to this compound
This compound is a long-chain acylcarnitine, an ester of L-carnitine and myristic acid (a C14:0 saturated fatty acid). Its primary recognized function is its essential role in cellular energy metabolism. Specifically, it facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and ATP production. Dysregulation of acylcarnitine metabolism has been implicated in a variety of metabolic diseases, including insulin (B600854) resistance, cardiovascular disease, and obesity. Emerging research suggests that beyond their metabolic role, acylcarnitines may also modulate key cellular signaling pathways, including those involved in inflammation and gene expression.
To rigorously evaluate the specific effects of this compound, it is crucial to employ a panel of well-defined control experiments. This allows researchers to dissect the effects of the myristoyl acyl group from the L-carnitine backbone and to compare its potency and specificity against other fatty acid esters of carnitine.
Comparative Analysis of Acylcarnitine Effects
Table 1: Comparative Effects of Long-Chain Acylcarnitines on Mitochondrial Respiration
| Compound (25 µM) | Oxygen Consumption Rate (% of Control) | ATP Production (% of Control) | Reference |
| Vehicle Control | 100% | 100% | [1] |
| Palmitoylcarnitine (C16:0) | ~30% | Significantly Reduced | [1] |
| cis-Oleoylcarnitine (C18:1) | ~30% | Significantly Reduced | [1] |
| trans-Elaidoylcarnitine (C18:1) | ~30% | Significantly Reduced | [1] |
| Eicosapentaenoylcarnitine (EPA-carnitine, C20:5) | ~75-80% | Not Significantly Reduced | [1] |
| Docosahexaenoylcarnitine (DHA-carnitine, C22:6) | ~75-80% | Not Significantly Reduced | [1] |
This table is adapted from a study on various long-chain acylcarnitines and illustrates the differential effects of fatty acid saturation on mitochondrial function. A similar comparative approach is recommended for this compound.
Table 2: Effect of L-carnitine on Inflammatory Cytokine Production in Macrophages
| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | Reference |
| Control (Unstimulated) | Undetectable | Undetectable | [2] |
| LPS (1 µg/mL) | 2500 ± 300 | 1800 ± 250 | [2] |
| LPS + L-carnitine (10 mM) | 1200 ± 200 | 900 ± 150 | [2] |
This table shows the anti-inflammatory effect of L-carnitine. A key control experiment would be to compare this effect with that of this compound to determine the influence of the myristoyl group.
Key Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action of this compound, it is essential to investigate its impact on key signaling pathways that regulate metabolism and inflammation.
Caption: General experimental workflow for studying this compound.
Fatty Acid Oxidation and PPAR Signaling
This compound is a substrate for carnitine palmitoyltransferase II (CPT II) and directly participates in fatty acid β-oxidation. Its effects may also be mediated by the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.
Caption: Role of Myristoyl-L-carnitine in fatty acid oxidation and potential PPAR activation.
Energy Sensing and AMPK Signaling
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. As this compound influences ATP production, it may indirectly affect AMPK activity.
Caption: Potential indirect effect of Myristoyl-L-carnitine on the AMPK signaling pathway.
Detailed Experimental Protocols
Measurement of Carnitine Palmitoyltransferase (CPT) Activity
This assay measures the activity of CPT I and CPT II, the key enzymes in the carnitine shuttle.
-
Materials:
-
Isolated mitochondria from cells or tissues of interest.
-
Assay buffer: 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4.
-
Substrates: Palmitoyl-CoA, L-[³H]carnitine.
-
Stop solution: 1 M HCl.
-
Extraction solvent: Butanol.
-
Scintillation cocktail.
-
-
Protocol:
-
Resuspend isolated mitochondria in assay buffer.
-
Initiate the reaction by adding palmitoyl-CoA and L-[³H]carnitine. For CPT I specific activity, include malonyl-CoA to inhibit CPT I.
-
Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding 1 M HCl.
-
Extract the radiolabeled palmitoyl-[³H]carnitine with butanol.
-
Centrifuge to separate the phases and transfer the butanol (upper) phase to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate CPT activity based on the amount of palmitoyl-[³H]carnitine formed per minute per milligram of mitochondrial protein.
-
Analysis of Mitochondrial Respiration
This protocol measures the effect of this compound on cellular oxygen consumption, a key indicator of mitochondrial function.
-
Materials:
-
Seahorse XF Analyzer (or similar instrument).
-
Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes).
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
This compound and control compounds (vehicle, L-carnitine, other acylcarnitines).
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A).
-
-
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the growth medium with Seahorse XF Base Medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with the compounds to be tested (this compound, controls) and the mitochondrial stress test drugs.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
Run a pre-programmed assay to measure basal oxygen consumption rate (OCR), followed by sequential injections of the test compounds and then the mitochondrial stress test drugs.
-
Analyze the data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Western Blot for AMPK Phosphorylation
This method quantifies the activation of the AMPK pathway by measuring the phosphorylation of its catalytic subunit.
-
Materials:
-
Cell lysates from treated cells.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Treat cells with this compound and controls for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPKα for normalization.
-
Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.
-
ELISA for Inflammatory Cytokines
This assay measures the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
LPS (lipopolysaccharide) to stimulate an inflammatory response.
-
This compound and control compounds.
-
Commercially available ELISA kits for the cytokines of interest.
-
-
Protocol:
-
Culture macrophages and pre-treat with this compound or controls for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS for a defined period (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatants and standards to a microplate pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing and adding a detection antibody.
-
Washing and adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
PPAR Reporter Gene Assay
This assay determines whether this compound can activate PPAR-mediated gene transcription.
-
Materials:
-
A suitable cell line (e.g., HepG2, HEK293T).
-
An expression vector for the PPAR isotype of interest (e.g., PPARα).
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
A transfection reagent.
-
This compound, a known PPAR agonist (positive control, e.g., fenofibrate), and a vehicle control.
-
Luciferase assay reagent.
-
-
Protocol:
-
Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid.
-
After transfection, treat the cells with this compound, the positive control, or the vehicle control for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the protein concentration of the cell lysate or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).
-
Compare the luciferase activity in the treated groups to the vehicle control to determine the fold-activation of PPAR.
-
Conclusion
The provided guide offers a comprehensive framework for designing and executing control experiments to elucidate the biological functions of this compound. By employing the described comparative approaches and detailed experimental protocols, researchers can systematically investigate its effects on fatty acid metabolism, key signaling pathways, and inflammatory responses. Given the current literature, a direct comparison with L-carnitine and other long-chain acylcarnitines is paramount to understanding the specific contributions of the myristoyl moiety to the overall activity of the molecule. The generation of such data will be invaluable for the scientific and drug development communities.
References
Reproducibility of experimental results with Myristoyl-L-carnitine chloride from different suppliers
A Researcher's Guide to Myristoyl-L-carnitine chloride: Assessing Reproducibility Across Suppliers
For researchers, scientists, and professionals in drug development, the consistency and purity of reagents are paramount to achieving reproducible experimental outcomes. This guide provides a comparative overview of this compound from various commercial suppliers. Due to a lack of publicly available direct comparative studies, this guide focuses on comparing supplier-provided data and offers standardized protocols for researchers to conduct their own validation and ensure the reproducibility of their results.
This compound is a long-chain acylcarnitine that plays a crucial role in fatty acid metabolism, specifically in the transport of myristic acid into the mitochondria for β-oxidation.[1][2] Its purity and stability are critical for accurate and repeatable experimental results in studies related to metabolic disorders, cardiovascular disease, and drug development.[2][3] Variations in purity, the presence of isomers, or contaminants can significantly impact its biological activity and lead to inconsistent findings.
Supplier Specification Comparison
The following table summarizes the product specifications for this compound as provided by various suppliers. This information is based on publicly available data from the suppliers' websites and certificates of analysis. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.
| Supplier | Catalog Number | Purity Specification | Molecular Formula | Storage Temperature |
| Cayman Chemical | 26559 | ≥98%[4][5] | C₂₁H₄₂NO₄ • Cl[4][5] | -20°C[4][6] |
| R&D Systems | Not Specified | ≥97%[1] | C₂₁H₄₂ClNO₄[1] | -20°C[1] |
| Chem-Impex | 03525 | ≥99% (TLC)[2] | C₂₁H₄₂O₄NCl[2] | ≤ -4°C[2] |
| Santa Cruz Biotechnology | sc-212308 | Not Specified | C₂₁H₄₂ClNO₄[7] | Not Specified |
| TargetMol | T37359 | 99.62%[3] | Not Specified | Not Specified |
| LGC Standards | M884745 | 98% (100.00% by HPLC ELSD on one lot)[8] | C₂₁H₄₂ClNO₄[8] | 4°C (Hygroscopic)[8] |
| CP Lab Safety | Not Specified | 95%+[9] | C₂₁H₄₂ClNO₄[9] | Not Specified |
Note: Purity determination methods can vary between suppliers (e.g., TLC, HPLC). It is important to consider the method used when comparing these values.
Recommended Experimental Protocols for Supplier Validation
To ensure the reproducibility of experimental results, it is highly recommended that researchers perform in-house validation of this compound from any new supplier or for new batches from the same supplier. The following are key experiments that should be conducted.
Purity and Identity Confirmation
Objective: To verify the purity and chemical identity of the supplied this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Procedure: Dissolve the compound in a suitable solvent (e.g., methanol (B129727) or water)[6][8] and inject it into the HPLC system. The purity can be determined by the relative area of the main peak.
-
-
Mass Spectrometry (MS):
-
Method: Electrospray ionization (ESI) in positive mode.
-
Procedure: Infuse a solution of the compound directly into the mass spectrometer.
-
Expected Mass: The expected monoisotopic mass of the Myristoyl-L-carnitine cation is approximately 372.32 m/z.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: ¹H NMR and ¹³C NMR.
-
Procedure: Dissolve the compound in a suitable deuterated solvent (e.g., D₂O or MeOD). The resulting spectra should be consistent with the known structure of Myristoyl-L-carnitine.
-
Biological Activity Assay
Objective: To compare the biological activity of this compound from different suppliers. A common method is to assess its effect on mitochondrial respiration.
Methodology:
-
Cell Line: Use a metabolically active cell line, such as HepG2 (liver carcinoma) or C2C12 (myoblasts).
-
Assay: Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR).
-
Procedure:
-
Seed cells in a Seahorse XF plate.
-
Prepare solutions of this compound from different suppliers at various concentrations.
-
Treat the cells with the different preparations of this compound.
-
Measure the basal OCR and the response to mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess the compound's effect on cellular respiration.
-
-
Data Analysis: Compare the dose-response curves for OCR changes between the different suppliers.
Visualizing Workflows and Pathways
To aid in understanding the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating this compound.
Myristoyl-L-carnitine is integral to the transport of long-chain fatty acids into the mitochondrial matrix for their subsequent breakdown through β-oxidation to produce energy.
Caption: Fatty acid transport into the mitochondria via the carnitine shuttle.
Conclusion
References
- 1. rndsystems.com [rndsystems.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. biocompare.com [biocompare.com]
- 5. Myristoyl-L-carnitine (chloride) - Cayman Chemical [bioscience.co.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. calpaclab.com [calpaclab.com]
Safety Operating Guide
Proper Disposal of Myristoyl-L-carnitine chloride: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Myristoyl-L-carnitine chloride must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this substance, in line with standard laboratory safety protocols.
This compound, a long-chain acylcarnitine, requires careful handling and disposal. While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate that similar compounds may cause skin, eye, and respiratory irritation. Therefore, treating it as potentially hazardous and following appropriate disposal protocols is a prudent safety measure.
Disposal Procedure Summary
The fundamental principle for the disposal of this compound is that it must not be discarded with household garbage or poured down the drain. Instead, it should be treated as chemical waste and disposed of through an approved waste disposal facility in accordance with local, state, and federal regulations[1].
| Disposal Step | Action Required | Key Considerations |
| 1. Waste Segregation | Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, pipette tips) in a designated, properly labeled, and sealed waste container. | Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. |
| 2. Container Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution. | Proper labeling is critical for safe handling and disposal by EHS personnel. |
| 3. Storage | Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. | Ensure the storage area is secure and away from general laboratory traffic. |
| 4. Arrange for Pickup | Contact your institution's EHS office to schedule a pickup for the chemical waste. | Follow your institution's specific procedures for requesting a waste pickup. |
Experimental Protocol: Decontamination of Labware
For non-disposable labware that has come into contact with this compound, a thorough decontamination process is necessary before it can be returned to general use.
-
Initial Rinse : Rinse the labware with a suitable solvent, such as ethanol (B145695) or methanol, to dissolve any residual this compound. Collect this rinseate as chemical waste.
-
Wash : Wash the labware with a laboratory-grade detergent and water.
-
Final Rinse : Rinse the labware thoroughly with deionized water.
-
Drying : Allow the labware to air dry or use a drying oven as appropriate.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Myristoyl-L-carnitine chloride
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Myristoyl-L-carnitine chloride, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
While some suppliers classify this compound as non-hazardous, other sources indicate potential for irritation.[1] A conservative approach to safety is recommended. The primary hazards to consider are skin and eye irritation, as well as potential respiratory irritation from inhalation of the powdered form.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Nitrile or Latex Gloves | Powder-free gloves are recommended to prevent contamination of the work area.[2] Thicker gloves generally offer better protection.[2] Regularly inspect gloves for tears or punctures and change them frequently, especially if contact with the substance is known or suspected.[2] |
| Eye Protection | Safety Goggles or a Face Shield | Safety goggles are essential to protect against splashes.[2] A face shield offers a greater degree of protection for the entire face.[2] Standard eyeglasses are not sufficient.[2] |
| Respiratory Protection | N95 or N100 Respirator | When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 or N100 particulate respirator is recommended to prevent inhalation.[2] Surgical masks offer little to no protection from chemical dust.[2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental spills. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are required in a laboratory setting to protect against spills and falling objects. |
Operational and Handling Plan
This compound is typically supplied as a solid.[3] Adherence to proper laboratory procedures is crucial to minimize exposure and maintain the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[1]
-
Weighing: Whenever possible, weigh the powdered compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Dissolving: this compound is slightly soluble in methanol (B129727) and aqueous solutions.[3] When preparing a stock solution, it is recommended to do so in a well-ventilated area. If using an organic solvent, purge the solution with an inert gas.[3] For aqueous solutions, it may be necessary to first dissolve the compound in a small amount of organic solvent and then dilute it into the aqueous buffer.[3] Aqueous solutions are not recommended for storage for more than one day.[3]
-
Storage: Store the solid compound at -20°C for long-term stability.[3][4] Stock solutions in organic solvents should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Contaminated materials and unused compounds must be disposed of in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Contaminated PPE (Gloves, etc.) | Dispose of in a designated chemical waste container. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. Dispose of the rinsed container as regular lab glass or plastic, unless institutional policy dictates otherwise. The rinsate should be collected as chemical waste. |
| Unused Solid Compound | Collect in a clearly labeled hazardous waste container for chemical solids. |
| Unused Solutions | Collect in a clearly labeled hazardous waste container for chemical liquids. Do not pour down the drain. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
